molecular formula C17H20N6O7S B15612524 Foramsulfuron-d6

Foramsulfuron-d6

Cat. No.: B15612524
M. Wt: 458.5 g/mol
InChI Key: PXDNXJSDGQBLKS-LIJFRPJRSA-N
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Description

Foramsulfuron-d6 is a useful research compound. Its molecular formula is C17H20N6O7S and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H20N6O7S

Molecular Weight

458.5 g/mol

IUPAC Name

2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]-4-formamido-N,N-dimethylbenzamide

InChI

InChI=1S/C17H20N6O7S/c1-23(2)15(25)11-6-5-10(18-9-24)7-12(11)31(27,28)22-17(26)21-16-19-13(29-3)8-14(20-16)30-4/h5-9H,1-4H3,(H,18,24)(H2,19,20,21,22,26)/i3D3,4D3

InChI Key

PXDNXJSDGQBLKS-LIJFRPJRSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Foramsulfuron-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling process for Foramsulfuron-d6, a deuterated analog of the sulfonylurea herbicide Foramsulfuron. This document details the probable synthetic pathways, key chemical intermediates, and the critical isotopic labeling steps involved in its preparation. It is intended to serve as a valuable resource for researchers in agrochemistry, drug metabolism, and pharmacokinetic studies who require a stable, isotopically labeled internal standard for quantitative analysis.

Introduction to Foramsulfuron and its Deuterated Analog

Foramsulfuron is a post-emergence herbicide used to control a broad spectrum of grass and broadleaf weeds in corn.[1][2] It functions by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1][3] this compound, with a molecular formula of C₁₇D₆H₁₄N₆O₇S, is a stable isotope-labeled version of Foramsulfuron. The inclusion of six deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative studies, such as residue analysis in environmental samples or pharmacokinetic profiling in metabolic studies. The deuterium labeling is strategically placed on the two methoxy (B1213986) groups of the pyrimidine (B1678525) ring, a common and stable position for isotopic labeling.

Proposed Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that logically mirrors the synthesis of the unlabeled parent compound. The key strategic step is the introduction of the deuterium labels via a deuterated intermediate. The overall synthesis can be conceptually divided into two main stages:

  • Synthesis of the Deuterated Intermediate: Preparation of 2-amino-4,6-di(trideuteromethoxy)pyrimidine.

  • Final Condensation: Reaction of the deuterated intermediate with a suitably functionalized phenylsulfonamide moiety.

A plausible synthetic workflow is illustrated below:

G cluster_0 Stage 1: Synthesis of Deuterated Intermediate cluster_1 Stage 2: Synthesis of Phenylsulfonamide Intermediate cluster_2 Stage 3: Final Condensation A 2-Amino-4,6-dihydroxypyrimidine (B16511) C 2-Amino-4,6-di(trideuteromethoxy)pyrimidine A->C Deuteromethylation B Deuterated Methylating Agent (e.g., CD3I, (CD3)2SO4, or TDMSOI) H This compound C->H Condensation D 2-Dimethylaminocarbonyl- 5-aminophenyl sulfonamide F 2-Dimethylaminocarbonyl- 5-formylaminophenyl sulfonamide D->F Formylation E Ethyl Formate (B1220265) G Condensing Agent

Figure 1: Proposed overall synthetic workflow for this compound.

Experimental Protocols (Proposed)

Stage 1: Synthesis of 2-Amino-4,6-di(trideuteromethoxy)pyrimidine

The critical step in the synthesis of this compound is the preparation of the deuterated pyrimidine intermediate. This is achieved by the deuteromethylation of 2-amino-4,6-dihydroxypyrimidine.

Reaction:

2-Amino-4,6-dihydroxypyrimidine + 2 eq. Deuterated Methylating Agent → 2-Amino-4,6-di(trideuteromethoxy)pyrimidine

Key Reagents and Conditions:

Reagent/ParameterDescription
Starting Material 2-Amino-4,6-dihydroxypyrimidine
Deuterated Methylating Agent Trideuteromethyl iodide (CD₃I), Di(trideuteromethyl)sulfate ((CD₃)₂SO₄), or Trideuteromethyl Sulfoxonium Iodide (TDMSOI) generated in situ from DMSO-d6.
Base A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the hydroxyl groups.
Solvent A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
Temperature The reaction may require heating to proceed at a reasonable rate.
Purification The product would likely be purified by recrystallization or column chromatography.

Detailed Experimental Protocol (Proposed):

  • To a solution of 2-amino-4,6-dihydroxypyrimidine in a suitable anhydrous solvent (e.g., DMF), add a slight excess of a base (e.g., potassium carbonate).

  • Stir the mixture at room temperature for a designated period to allow for the formation of the corresponding salt.

  • Add at least two equivalents of the deuterated methylating agent (e.g., trideuteromethyl iodide).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2-amino-4,6-di(trideuteromethoxy)pyrimidine.

Stage 2: Synthesis of the Phenylsulfonamide Intermediate

The synthesis of the non-deuterated phenylsulfonamide portion of the molecule follows established patent literature.[4]

Reaction:

2-Dimethylaminocarbonyl-5-aminophenyl sulfonamide + Ethyl Formate → 2-Dimethylaminocarbonyl-5-formylaminophenyl sulfonamide

Key Reagents and Conditions:

Reagent/ParameterDescription
Starting Material 2-Dimethylaminocarbonyl-5-aminophenyl sulfonamide
Formylating Agent Ethyl formate is a common and effective reagent for this transformation.
Catalyst A basic catalyst such as potassium tert-butoxide is often employed.[4]
Solvent The reaction can be carried out using an excess of the formylating agent as the solvent or in another suitable solvent.
Purification The product is typically isolated by filtration and can be further purified by washing or recrystallization.

Detailed Experimental Protocol (Based on Patent CN105399687A): [4]

  • React 2-dimethylaminocarbonyl-5-aminophenyl sulfonamide with an excess of ethyl formate in the presence of a catalytic amount of potassium tert-butoxide.[4]

  • Stir the reaction mixture at a controlled temperature (e.g., 20-65 °C) for a period of 1-20 hours.[4]

  • Upon completion, the product, 2-dimethylaminocarbonyl-5-formylaminophenyl sulfonamide, can be isolated.

Stage 3: Final Condensation to Yield this compound

The final step involves the condensation of the deuterated pyrimidine intermediate with the phenylsulfonamide intermediate.

Reaction:

2-Amino-4,6-di(trideuteromethoxy)pyrimidine + 2-Dimethylaminocarbonyl-5-formylaminophenyl sulfonamide → this compound

Key Reagents and Conditions:

Reagent/ParameterDescription
Reactants The two key intermediates synthesized in the previous stages.
Condensing Agent A condensing agent such as phosgene (B1210022) or a phosgene equivalent is typically used to form the sulfonylurea bridge. In some patented methods, an activated form of the sulfonamide is used.
Base An organic base like triethylamine (B128534) or pyridine (B92270) may be required to neutralize any acid generated during the reaction.
Solvent An inert aprotic solvent such as dichloromethane, acetonitrile, or toluene.
Purification The final product, this compound, would be purified by techniques such as precipitation, recrystallization, or column chromatography.

Detailed Experimental Protocol (Proposed):

  • Dissolve the 2-dimethylaminocarbonyl-5-formylaminophenyl sulfonamide intermediate in an anhydrous aprotic solvent.

  • Treat this solution with a condensing agent (e.g., phosgene or a solid phosgene equivalent like triphosgene) to form a reactive intermediate.

  • In a separate flask, dissolve the 2-amino-4,6-di(trideuteromethoxy)pyrimidine in the same solvent, possibly with the addition of a non-nucleophilic base.

  • Slowly add the solution of the activated sulfonamide to the pyrimidine solution at a controlled temperature.

  • Allow the reaction to proceed for several hours, monitoring its progress by TLC or LC-MS.

  • After completion, the reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.

  • The organic layer is dried and the solvent is removed under reduced pressure.

  • The crude this compound is then purified to the required analytical standard.

Isotopic Labeling Process

The core of the isotopic labeling process is the introduction of two trideuteromethyl (-CD₃) groups onto the pyrimidine ring.

G cluster_0 Isotopic Labeling Workflow A 2-Amino-4,6-dihydroxypyrimidine B Deprotonation with Base A->B Step 1 C Nucleophilic Attack on Deuterated Methylating Agent B->C Step 2 D 2-Amino-4,6-di(trideuteromethoxy)pyrimidine C->D Step 3

Figure 2: Logical workflow for the isotopic labeling step.

The choice of the deuterated methylating agent is crucial for the efficiency and cost-effectiveness of the synthesis.

  • Trideuteromethyl Iodide (CD₃I): A common and reactive methylating agent, but can be expensive.

  • Di(trideuteromethyl) Sulfate ((CD₃)₂SO₄): Another effective but potentially hazardous reagent.

  • Trideuteromethyl Sulfoxonium Iodide (TDMSOI): Can be generated in situ from the more economical DMSO-d6, offering a potentially more cost-effective route.

The isotopic purity of the final this compound product is highly dependent on the isotopic enrichment of the deuterated methylating agent used. It is essential to use a starting material with high isotopic purity to achieve the desired enrichment in the final product.

Quantitative Data (Anticipated)

While specific quantitative data for the synthesis of this compound is not publicly available, the following table outlines the expected parameters that would be critical to measure and report for such a synthesis.

ParameterExpected Range/ValueMethod of Determination
Yield of 2-Amino-4,6-di(trideuteromethoxy)pyrimidine 70-90%Gravimetric analysis after purification
Yield of this compound (Final Step) 60-85%Gravimetric analysis after purification
Overall Yield 40-75%Calculated from starting materials
Isotopic Purity of this compound >98%Mass Spectrometry (MS)
Chemical Purity of this compound >99%High-Performance Liquid Chromatography (HPLC)

Analytical Characterization

The successful synthesis and isotopic labeling of this compound would be confirmed by a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight of this compound and to determine its isotopic distribution. The mass spectrum would show a molecular ion peak shifted by approximately 6 Da compared to the unlabeled Foramsulfuron, confirming the incorporation of six deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound would show the absence of the two methoxy proton signals that are present in the spectrum of unlabeled Foramsulfuron. This provides direct evidence for the location of the deuterium labels.

    • ¹³C NMR: The carbon NMR spectrum would show the signals for the two methoxy carbons, which may exhibit a slight isotopic shift and potentially a triplet multiplicity due to coupling with deuterium (spin I=1).

    • ²H NMR: Deuterium NMR would show a signal corresponding to the deuterium atoms in the methoxy groups, providing further confirmation of the labeling position.

This technical guide provides a robust framework for the synthesis and understanding of this compound. The proposed methodologies, based on established chemical principles, offer a clear path for researchers to produce this valuable analytical standard. The successful synthesis and rigorous characterization of this compound are paramount for its effective use in sensitive and accurate quantitative analyses.

References

Foramsulfuron-d6 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Foramsulfuron-d6, a deuterated analog of the herbicide Foramsulfuron. This guide is intended for professionals in research and development who utilize isotopically labeled standards for quantitative analysis.

Core Compound Information

This compound serves as an ideal internal standard for the quantification of Foramsulfuron in various matrices using mass spectrometry-based methods. Its physical and chemical properties closely mirror the parent compound, while its distinct mass allows for precise differentiation in complex samples.

Molecular Formula: C₁₇D₆H₁₄N₆O₇S[1][2]

CAS Number: While a specific CAS number for this compound is not assigned, the CAS number for the unlabeled parent compound, Foramsulfuron, is 173159-57-4 [2][3][4]. It is standard practice to reference the unlabeled compound's CAS number for its isotopically labeled counterparts.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its unlabeled analog. Data on isotopic and chemical purity are typically provided by the supplier in the Certificate of Analysis.

PropertyThis compoundForamsulfuron
Molecular Formula C₁₇D₆H₁₄N₆O₇SC₁₇H₂₀N₆O₇S[3][4]
Molecular Weight 458.48 g/mol [1][2]452.44 g/mol [3]
CAS Number 173159-57-4 (unlabeled)[2][3][4]173159-57-4[3][4]
Isotopic Purity Typically ≥98% (Supplier dependent)Not Applicable
Chemical Purity Typically ≥98% (Supplier dependent)Not Applicable

Experimental Protocol: Quantification of Foramsulfuron in Water Samples by LC-MS/MS using this compound Internal Standard

This section details a representative experimental protocol for the analysis of Foramsulfuron in water samples. This method utilizes Solid Phase Extraction (SPE) for sample cleanup and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Foramsulfuron and this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Foramsulfuron stock solution with a mixture of acetonitrile and water. Each of these standards should be spiked with the this compound internal standard to a final concentration of 100 ng/mL.

  • Sample Preparation:

    • Collect 100 mL of the water sample.

    • Acidify the sample to a pH of 3-4 using formic acid.

    • Spike the sample with the this compound internal standard solution to a final concentration of 100 ng/mL.

Solid Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Elution: Elute the analytes from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at 10% B, increasing to 90% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally suitable for Foramsulfuron.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Foramsulfuron: Precursor ion (Q1) m/z 453.1 → Product ion (Q3) m/z (specific fragment to be determined by direct infusion).

    • This compound: Precursor ion (Q1) m/z 459.1 → Product ion (Q3) m/z (corresponding fragment to the unlabeled compound).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical method described above.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Sample 100 mL Water Sample Acidify Acidify to pH 3-4 Sample->Acidify Spike Spike with this compound Acidify->Spike Condition Condition C18 Cartridge Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Acetonitrile Wash->Elute Concentrate Evaporate to Dryness Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification using Internal Standard Detect->Quantify

Caption: Workflow for Foramsulfuron analysis using SPE and LC-MS/MS.

References

Commercial Availability and Technical Guide for Foramsulfuron-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers and availability of Foramsulfuron-d6. It is intended for researchers, scientists, and professionals in drug development who require this deuterated analogue for analytical and research purposes. This document outlines the technical specifications, typical applications, and procurement workflows for this compound.

Foramsulfuron is a sulfonylurea herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. The deuterated form, this compound, serves as an invaluable tool in analytical chemistry, primarily as an internal standard for quantitative analysis. Its use is particularly prominent in studies involving environmental monitoring and residue analysis in various matrices, such as water and soil, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled molecules, including deuterated derivatives, are considered ideal internal standards because their physical and chemical properties closely resemble the target analyte. This similarity allows for comparable extraction recovery, chromatographic retention time, and ionization patterns in mass spectrometry, which helps to correct for variations in sample preparation and analysis, thereby improving the accuracy of quantification.

Commercial Suppliers and Product Specifications

This compound is available from several specialized chemical suppliers that provide reference standards for research and analytical purposes. The following table summarizes the available information from prominent commercial vendors.

SupplierProduct NameCAS NumberMolecular FormulaFormula WeightAdditional Information
LGC Standards This compoundNot specifiedNot specifiedNot specifiedAvailable in 1 mg, 5 mg, and 10 mg pack sizes. A Certificate of Analysis is provided, and an "Exact Weight" packaging option ensures precision up to three decimal places.[1]
ASCA GmbH This compound173159-57-4 (unlabelled)C17H14D6N6O7S458.48Categorized as a Stable Isotope Labelled, Deuterated product.[2]
Simson Pharma Limited Foramsulfuron173159-57-4Not specified for d6Not specified for d6Supplies Foramsulfuron and provides a Certificate of Analysis with each compound.[3]
Sigma-Aldrich (Merck) Foramsulfuron173159-57-4C17H20N6O7S452.44Provides the non-labeled compound as a PESTANAL® analytical standard.

Experimental Protocols and Applications

While specific experimental protocols are highly dependent on the research context, the primary application of this compound is as an internal standard in quantitative analytical methods.

General Protocol for Use as an Internal Standard in LC-MS/MS:

  • Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable organic solvent. This is then used to create a working internal standard solution at a known concentration.

  • Sample Preparation: A precise volume of the internal standard working solution is added to all samples, calibration standards, and quality control samples before any extraction or cleanup steps.

  • Extraction: The target analyte (Foramsulfuron) and the internal standard (this compound) are co-extracted from the sample matrix (e.g., water, soil, biological tissue).

  • Chromatographic Separation: The extracted sample is injected into an LC-MS/MS system. The chromatographic conditions are optimized to achieve good separation of the analytes. Due to the deuterium (B1214612) isotope effect, the deuterated standard may have a slightly different retention time than the non-labeled analyte.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Foramsulfuron and this compound.

  • Quantification: The peak area ratio of the analyte to the internal standard is calculated. A calibration curve is generated by plotting this ratio against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve. The use of a deuterated internal standard helps to compensate for matrix effects and variations in instrument response.

Visualizing Workflows and Concepts

Procurement Workflow for Analytical Standards

The following diagram illustrates a typical workflow for procuring a chemical standard like this compound for research purposes.

G A Identify Research Need (e.g., this compound as IS) B Search for Commercial Suppliers (e.g., LGC, ASCA) A->B C Request Quotation (Price, Availability, Purity) B->C D Internal Approval (Purchase Requisition) C->D E Place Purchase Order D->E F Supplier Processing & Shipping E->F G Receive Compound & Log into Inventory F->G H Verify Documentation (Certificate of Analysis) G->H I Prepare Stock Solutions & Store Appropriately H->I J Use in Experiment I->J

Procurement workflow for a chemical standard.

Conceptual Diagram of Internal Standard Use

This diagram illustrates the role of a deuterated internal standard in a quantitative analytical workflow to ensure accurate measurement of the target analyte.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Unknown Sample (contains Analyte) B Add Known Amount of This compound (IS) A->B C Extraction & Cleanup B->C D Measure Peak Area of Analyte C->D E Measure Peak Area of Internal Standard (IS) F Calculate Ratio (Analyte Area / IS Area) D->F E->F G Determine Concentration from Calibration Curve F->G

Role of an internal standard in quantitative analysis.

References

An In-depth Technical Guide to the Core Differences Between Foramsulfuron and Foramsulfuron-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Foramsulfuron (B69221) and its deuterated analog, Foramsulfuron-d6. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of their respective properties, mechanisms of action, and applications, with a focus on their fundamental differences and the practical implications thereof.

Introduction

Foramsulfuron is a potent and selective post-emergence herbicide belonging to the sulfonylurea class. It is widely utilized in agriculture for the control of grass and broadleaf weeds, particularly in corn and turf.[1] Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants.[1]

This compound is a stable isotope-labeled (SIL) version of Foramsulfuron, where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution renders it an invaluable tool in analytical chemistry, primarily serving as an internal standard for the accurate quantification of Foramsulfuron in various matrices using mass spectrometry-based methods.[2][3] The near-identical chemical and physical properties of this compound to its unlabeled counterpart ensure it behaves similarly during sample preparation and analysis, thus correcting for variations and improving the accuracy and precision of quantitative results.[3]

Physicochemical Properties

PropertyForamsulfuronThis compoundSource(s)
Molecular Formula C₁₇H₂₀N₆O₇SC₁₇H₁₄D₆N₆O₇S[2][4]
Molecular Weight 452.44 g/mol 458.48 g/mol [2][4]
Appearance Light beige solidNot specified (typically a solid)[4]
Melting Point 199.5 °CNot specified[4]
Water Solubility pH dependent: 0.04 g/L (pH 5), 3.3 g/L (pH 7), 94.6 g/L (pH 8) at 20°CNot specified[4]
Vapor Pressure 3.15 x 10⁻¹³ mm Hg at 20 °CNot specified[4]
logP (Octanol-Water Partition Coefficient) pH dependent: 4.01 (pH 5), 0.166 (pH 7), 0.0106 (pH 8)Not specified[4]

Mechanism of Action of Foramsulfuron

Foramsulfuron exerts its herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[5] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By blocking ALS, Foramsulfuron disrupts protein synthesis and cell division, leading to the cessation of growth and eventual death of susceptible weeds.[1] The signaling pathway is depicted below.

G Foramsulfuron Foramsulfuron ALS Acetolactate Synthase (ALS) (Enzyme) Foramsulfuron->ALS Inhibition BCAA_synthesis Biosynthesis of Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA_synthesis Catalysis Protein_synthesis Protein Synthesis and Cell Division BCAA_synthesis->Protein_synthesis Essential for Plant_growth Plant Growth Protein_synthesis->Plant_growth Drives Weed_death Weed Death Plant_growth->Weed_death Cessation leads to

Caption: Foramsulfuron's mechanism of action via inhibition of the ALS enzyme.

Synthesis Pathways

Foramsulfuron Synthesis

The commercial synthesis of Foramsulfuron is a multi-step process. A common method involves the reaction of 2-(dimethylaminocarbonyl)-5-formamidobenzenesulfonyl chloride with 2-amino-4,6-dimethoxypyrimidine (B117758) in the presence of a base.[1][6] Another patented method describes the reaction of 2-dimethyl amino carbonyl-5-aminophenyl sulfonamide with ethyl formate (B1220265) in the presence of a basic catalyst to generate 2-dimethyl amino carbonyl-5-formyl aminophenyl sulfonamide, which then undergoes a condensation reaction with dimethoxy pyrimidine (B1678525) phenyl formate to yield Foramsulfuron.[7][8]

Proposed Synthesis of this compound

While the specific synthesis of this compound is not detailed in the provided search results, a plausible route would involve the use of deuterated starting materials. The deuterium labels in this compound are on the two methoxy (B1213986) groups of the pyrimidine ring (2 x -OCD₃). Therefore, the synthesis would likely utilize a deuterated version of 2-amino-4,6-dimethoxypyrimidine, which could be prepared using deuterated methanol (B129727) (CD₃OD). The general synthetic scheme for sulfonylureas would then be followed.[9][10]

Experimental Protocols

Quantitative Analysis of Foramsulfuron in Soil and Water using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the determination of Foramsulfuron in environmental samples.

5.1.1. Sample Preparation

  • Water Samples:

    • Acidify the water sample (e.g., 100 mL) to pH 3-4 with formic acid.[11]

    • Spike the sample with a known concentration of this compound internal standard solution.

    • Perform solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol followed by deionized water.[11]

    • Load the sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interferences.[11]

    • Elute Foramsulfuron and this compound with acetonitrile (B52724) or a mixture of acetonitrile and water.[11]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[11]

  • Soil Samples:

    • Air-dry the soil sample and sieve to ensure homogeneity.[12][13]

    • Weigh a representative subsample (e.g., 10 g).

    • Spike the sample with a known concentration of this compound internal standard solution.

    • Extract the sample with a suitable solvent, such as acetonitrile or an acetonitrile/water mixture, often with the addition of an acid to improve extraction efficiency. This can be done by shaking or sonication.

    • Centrifuge the sample and collect the supernatant.

    • The extract may require a clean-up step, such as dispersive SPE (dSPE) with sorbents like C18 or PSA, to remove matrix interferences.[14]

    • Evaporate the cleaned extract and reconstitute in a solvent compatible with the LC mobile phase.

5.1.2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[11]

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[15]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both typically containing a small amount of formic acid to improve peak shape and ionization efficiency.[15]

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally suitable for Foramsulfuron.[11]

  • Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[11]

    • MRM Transitions:

      • Foramsulfuron: Monitor the transition of the precursor ion [M+H]⁺ to specific product ions.

      • This compound: Monitor the transition of its corresponding precursor ion [M+H]⁺ to its product ions. The precursor ion will be 6 Da higher than that of Foramsulfuron.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of Foramsulfuron to the peak area of this compound against the concentration of Foramsulfuron standards. The concentration of Foramsulfuron in the samples is then determined from this calibration curve.[3]

5.1.3. Method Validation

The analytical method should be validated according to relevant guidelines (e.g., SANTE/12682/2019) to assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[16]

Herbicide Efficacy Evaluation of Foramsulfuron

This protocol describes a typical field or greenhouse experiment to assess the efficacy of Foramsulfuron.

  • Experimental Design: Use a randomized complete block design with multiple replications.

  • Treatments: Include different application rates of Foramsulfuron, a non-treated control, and a weed-free control.

  • Plant Material: Grow target weed species and/or crop species in pots or field plots.

  • Herbicide Application: Apply Foramsulfuron at the appropriate growth stage of the weeds using a calibrated sprayer.

  • Data Collection:

    • Visual Efficacy Assessment: Rate the percentage of weed control at different time intervals after application (e.g., 7, 14, 21, and 28 days).

    • Biomass Reduction: Harvest the above-ground biomass of the weeds at the end of the experiment, dry it to a constant weight, and compare it to the non-treated control.

  • Statistical Analysis: Analyze the data using analysis of variance (ANOVA) and a suitable mean separation test to determine significant differences between treatments.

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of Foramsulfuron in environmental samples using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample_Collection Sample Collection (Soil/Water) Spiking Spiking with This compound (Internal Standard) Sample_Collection->Spiking Extraction Extraction Spiking->Extraction Cleanup Clean-up (e.g., SPE, dSPE) Extraction->Cleanup Concentration Concentration and Reconstitution Cleanup->Concentration LC_MSMS LC-MS/MS Analysis (MRM Mode) Concentration->LC_MSMS Integration Peak Integration LC_MSMS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Concentration) Integration->Calibration Quantification Quantification of Foramsulfuron Calibration->Quantification

Caption: Workflow for quantitative analysis of Foramsulfuron using an internal standard.

Conclusion

The primary distinction between Foramsulfuron and this compound is the isotopic labeling of the latter, which makes it an essential tool for accurate and precise quantitative analysis of the herbicide. While Foramsulfuron's utility lies in its biological activity as a weed control agent, this compound's value is in the analytical realm, enabling researchers to reliably measure Foramsulfuron residues in various environmental and biological matrices. This guide has provided a detailed technical overview of their differences, from physicochemical properties and synthesis to their respective roles in experimental settings. A thorough understanding of these two compounds is crucial for professionals in agricultural science, environmental monitoring, and regulatory affairs.

References

Foramsulfuron-d6: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and optimal storage conditions for Foramsulfuron-d6, a deuterated analog of the sulfonylurea herbicide Foramsulfuron. As a critical internal standard in analytical and research applications, maintaining the chemical and isotopic integrity of this compound is paramount for accurate and reproducible results. This document outlines best practices for handling, storage, and solution preparation, supported by stability data of the parent compound and general principles for deuterated standards.

Overview of this compound

This compound is a stable isotope-labeled version of Foramsulfuron, where six hydrogen atoms on the two methoxy (B1213986) groups have been replaced with deuterium (B1214612). This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for quantification of Foramsulfuron in various matrices using mass spectrometry-based methods. The chemical structure is shown below:

Chemical Structure of this compound Image of the chemical structure of this compound would be placed here in a full whitepaper.

Molecular Formula: C₁₇D₆H₁₄N₆O₇S Molecular Weight: Approximately 458.48 g/mol

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to prevent degradation and maintain the isotopic purity of this compound. The primary concerns are hydrolysis, photolysis, and hydrogen-deuterium (H/D) exchange.

Table 1: Recommended Storage and Handling for this compound

ConditionRecommendationRationale
Form Neat SolidProcure as a solid analytical standard for maximal long-term stability.
Temperature Long-term: ≤ -20°C; Short-term: 2-8°CLow temperatures minimize chemical degradation and molecular motion.
Atmosphere Store in a desiccator under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to moisture, which can initiate hydrolysis and H/D exchange.
Light Protect from light by using amber vials and storing in the dark.Prevents potential photolytic degradation.
Container Tightly sealed, high-quality amber glass vials with PTFE-lined caps.Prevents contamination and exposure to light and moisture.

Stability Profile

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for sulfonylurea herbicides, and its rate is highly dependent on pH and temperature. The main mechanism involves the cleavage of the sulfonylurea bridge. Foramsulfuron is most stable in neutral to slightly alkaline conditions and degrades more rapidly in acidic environments[1].

Table 2: Hydrolysis Half-life of Foramsulfuron at Different pH Values (at 25°C)

pHHalf-life (days)
43.7[1]
510.1[1]
7128[1][2]
9132[1]

This data pertains to the non-deuterated Foramsulfuron and should be used as a guideline for this compound.

Photolytic Stability

Foramsulfuron is reported to be stable to photolysis in water and soil[2]. While prolonged exposure to high-intensity UV light should be avoided as a general precaution, photolytic degradation is not considered a major concern under typical laboratory storage conditions.

Isotopic Stability

A critical consideration for deuterated standards is the potential for hydrogen-deuterium (H/D) exchange, which can compromise the isotopic purity. The deuterium labels in this compound are on methoxy groups, which are generally not susceptible to exchange under neutral or aprotic conditions. However, exposure to acidic or basic aqueous solutions should be avoided to prevent any potential for exchange.

Experimental Protocols

Adherence to standardized experimental protocols is essential for maintaining the integrity of this compound.

Protocol for Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

  • This compound neat solid

  • High-purity, anhydrous aprotic solvent (e.g., acetonitrile, methanol)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Equilibration: Allow the vial containing the this compound solid to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a portion of the selected aprotic solvent and gently sonicate or vortex until the solid is completely dissolved.

  • Dilution: Bring the solution to the final volume with the solvent and mix thoroughly by inversion.

  • Storage: Transfer the stock solution into a clearly labeled amber glass vial. Store at ≤ -20°C for long-term storage.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent as needed. Prepare fresh working solutions for each analytical run if possible.

General Protocol for Stability Assessment

Objective: To assess the stability of this compound in a specific solvent or matrix under defined storage conditions.

Procedure:

  • Preparation: Prepare a stock solution of this compound at a known concentration in the solvent or matrix of interest.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated analytical method (e.g., LC-MS/MS) to determine the initial concentration or peak area ratio against a freshly prepared standard.

  • Storage: Aliquot the remaining solution into several vials and store them under the desired conditions (e.g., different temperatures, light exposures).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 7, 14, 30, 90 days), retrieve a vial from storage.

  • Sample Analysis: Allow the sample to equilibrate to room temperature and analyze it using the same analytical method.

  • Data Evaluation: Compare the concentration or peak area ratio at each time point to the initial (T=0) value. The standard is considered stable if the results remain within a predefined acceptance range (e.g., ±15% of the initial value).

Visualizations

Workflow for Handling this compound

G cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_use Application & Short-Term Storage storage_solid Neat Solid in Desiccator ≤ -20°C, Dark equilibration Equilibrate to Room Temp storage_solid->equilibration Retrieve weighing Weigh Solid equilibration->weighing dissolution Dissolve in Aprotic Solvent (e.g., Acetonitrile) weighing->dissolution dilution Dilute to Stock Conc. dissolution->dilution stock_solution Stock Solution ≤ -20°C, Amber Vial dilution->stock_solution Store working_solution Working Solution 2-8°C, Prepare Fresh stock_solution->working_solution Dilute analysis LC-MS/MS Analysis working_solution->analysis

Caption: Recommended workflow for handling this compound analytical standard.

Primary Degradation Pathway of Foramsulfuron

G foramsulfuron Foramsulfuron C₁₇H₂₀N₆O₇S metabolite1 Metabolite 1 2-amino-4,6-dimethoxypyrimidine foramsulfuron->metabolite1 Hydrolysis (Cleavage of sulfonylurea bridge) metabolite2 Metabolite 2 4-formamido-N,N-dimethyl-2-sulfamoylbenzamide foramsulfuron->metabolite2 Hydrolysis (Cleavage of sulfonylurea bridge)

Caption: Primary hydrolytic degradation pathway of Foramsulfuron.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of Foramsulfuron-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic purity and enrichment of Foramsulfuron-d6, a deuterated analog of the sulfonylurea herbicide, foramsulfuron (B69221). While specific experimental data for this compound is not extensively published, this document outlines the established principles and methodologies for its synthesis, characterization, and quality control based on common practices for deuterated compounds used as internal standards in analytical chemistry and metabolic studies.

Introduction to Foramsulfuron and its Deuterated Analog

Foramsulfuron is a post-emergence herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme in plants.[1][2][3][4] This inhibition disrupts the biosynthesis of essential branched-chain amino acids, leading to cessation of plant growth and eventual death.[1][2][3][4] Its chemical structure is 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-(formylamino)-N,N-dimethylbenzamide.[5]

Deuterated analogs of analytical standards, such as this compound, are critical tools in quantitative analysis, particularly in mass spectrometry-based methods. They serve as ideal internal standards due to their similar chemical and physical properties to the parent compound, while their increased mass allows for clear differentiation in mass spectra. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium (B1214612). The precise location of this deuterium labeling is crucial for the stability of the label and the utility of the standard.

Isotopic Purity and Enrichment: A Quantitative Overview

The utility of this compound as an internal standard is directly dependent on its isotopic purity and enrichment. Isotopic purity refers to the percentage of the deuterated compound that is free from the unlabeled parent compound and other isotopic variants. Isotopic enrichment specifies the percentage of the labeled positions that are occupied by the deuterium isotope.

Table 1: Hypothetical Isotopic Purity and Enrichment Data for this compound

ParameterValueMethod of Determination
Chemical Purity>98%HPLC, LC-MS
Deuterated Purity (d6)>99%Mass Spectrometry
Isotopic Enrichment>99 atom % DMass Spectrometry
Unlabeled Foramsulfuron (d0)<0.5%Mass Spectrometry

Note: The data presented in this table is hypothetical and representative of typical quality specifications for commercially available deuterated standards. Actual values may vary between different synthetic batches.

Experimental Protocols for Characterization

The determination of isotopic purity and enrichment of this compound involves a combination of chromatographic and spectroscopic techniques.

Synthesis of this compound (A Proposed Method)

While specific synthesis routes for this compound are proprietary, a plausible approach involves the use of deuterated starting materials in the established synthesis pathway of foramsulfuron. One potential method is outlined below:

  • Preparation of a Deuterated Precursor: A key intermediate, such as N,N-dimethyl-d6-benzamide, would be synthesized first. This can be achieved through various deuteration methods, including catalytic H-D exchange reactions.[6]

  • Multi-step Synthesis: The deuterated intermediate would then be carried through the multi-step synthesis process described for foramsulfuron, which typically involves reactions to introduce the sulfonylurea and formylamino groups.[7][8][9]

  • Purification: The final product, this compound, would be purified using techniques such as column chromatography and recrystallization to ensure high chemical purity.

Determination of Isotopic Purity and Enrichment by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of deuterated compounds.[10][11][12]

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition: Acquire full-scan mass spectra of the [M+H]+ ion of this compound.

  • Data Analysis:

    • Identify the isotopic cluster of the molecular ion.

    • Measure the relative intensities of the monoisotopic peak (d6) and the peaks corresponding to other isotopologues (d0 to d5).

    • Calculate the isotopic purity by comparing the intensity of the d6 peak to the sum of all isotopologue peaks.

    • The isotopic enrichment can be calculated from the relative abundances of the different isotopologues.[13][14][15][16]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: Use a high-field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • In the ¹H NMR spectrum, the absence of signals at the positions where deuterium has been incorporated confirms the labeling.

    • The remaining signals in the ¹H and ¹³C spectra should be consistent with the structure of foramsulfuron.

Visualizing Workflows and Pathways

Foramsulfuron's Mechanism of Action

Foramsulfuron targets the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.

foramsulfuron_pathway Foramsulfuron Foramsulfuron ALS Acetolactate Synthase (ALS) Foramsulfuron->ALS Inhibits PlantDeath Plant Death Foramsulfuron->PlantDeath AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis ALS->PlantDeath ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Required for PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth Essential for

Caption: Foramsulfuron's inhibitory effect on the ALS enzyme.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the general workflow for determining the isotopic purity and enrichment of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Chemical Synthesis of This compound Purification Purification (Chromatography, Recrystallization) Synthesis->Purification LCMS LC-MS Analysis Purification->LCMS NMR NMR Spectroscopy Purification->NMR PurityCalc Isotopic Purity & Enrichment Calculation LCMS->PurityCalc StructureConfirm Structural Confirmation NMR->StructureConfirm FinalReport Certificate of Analysis PurityCalc->FinalReport StructureConfirm->FinalReport

Caption: Workflow for the characterization of this compound.

Conclusion

The quality and reliability of quantitative analytical data heavily depend on the purity of the internal standards used. For this compound, a thorough characterization of its isotopic purity and enrichment is paramount. By employing a combination of high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently verify the quality of their deuterated standard, ensuring the accuracy and precision of their experimental results. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for the assessment and application of this compound in scientific research.

References

Methodological & Application

Application Note: High-Throughput Analysis of Foramsulfuron in Environmental Samples using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Foramsulfuron in complex environmental matrices such as soil and water. The method utilizes Foramsulfuron-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Sample preparation protocols involving Solid Phase Extraction (SPE) for water samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for soil samples are presented. The developed method demonstrates excellent linearity, recovery, and sensitivity, making it suitable for routine environmental monitoring and risk assessment.

Introduction

Foramsulfuron is a widely used post-emergence sulfonylurea herbicide for controlling grass and broadleaf weeds, primarily in corn cultivation.[1] Due to its potential for environmental persistence and mobility in soil and water, highly sensitive and selective analytical methods are required for its monitoring.[1] LC-MS/MS has become the preferred technique for the analysis of sulfonylurea herbicides due to its high sensitivity, selectivity, and applicability to a wide range of matrices.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable quantification by compensating for variations during the analytical process. This application note provides a comprehensive protocol for the analysis of Foramsulfuron using this compound as an internal standard.

Experimental

Materials and Reagents
  • Foramsulfuron analytical standard (PESTANAL®)

  • This compound (custom synthesis)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Oasis HLB SPE cartridges (or equivalent)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Table 1: LC-MS/MS Instrumental Conditions

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[1]
Mobile Phase AWater with 0.1% Formic Acid and 5 mM Ammonium Formate[3]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[3]
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
MS System
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Monitoring ModeMultiple Reaction Monitoring (MRM)[1]
Capillary Voltage3.5 kV
Gas Temperature300 °C
Gas Flow10 L/min
Nebulizer Pressure40 psi
Mass Spectrometry Parameters

MRM transitions for Foramsulfuron and this compound were optimized by infusing standard solutions into the mass spectrometer. The most abundant and specific transitions were chosen for quantification and qualification.

Table 2: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Role
Foramsulfuron453.1182.25028Quantifier
Foramsulfuron453.1272.05014Qualifier
This compound459.1182.25028Quantifier
This compound459.1278.05014Qualifier

Note: Collision energies for this compound are estimated based on the native compound and should be empirically optimized.

Sample Preparation Protocols

Protocol 1: Solid Phase Extraction (SPE) for Water Samples

This protocol is designed for the extraction and concentration of Foramsulfuron from water samples.[1]

  • Sample Pre-treatment: Acidify the water sample (500 mL) to a pH of 3-4 using formic acid.[1] Add 50 µL of a 1 µg/mL this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 3-4).

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[1]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.[1]

  • Elution: Elute the analytes from the cartridge with 6 mL of acetonitrile into a collection tube.[1]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[1] Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: QuEChERS for Soil Samples

This protocol provides a streamlined extraction and cleanup procedure for Foramsulfuron in soil.[2]

  • Sample Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 30 seconds. Add 50 µL of a 1 µg/mL this compound internal standard solution.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Extraction: Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Cleanup: Vortex the tube for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.

  • Final Preparation: Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagrams

SPE_Workflow start Start: Water Sample (500 mL) pretreatment 1. Acidify to pH 3-4 Add this compound IS start->pretreatment loading 3. Load Sample onto Cartridge pretreatment->loading conditioning 2. Condition C18 SPE Cartridge (Methanol & Acidified Water) conditioning->loading washing 4. Wash with Deionized Water loading->washing elution 5. Elute with Acetonitrile washing->elution concentration 6. Evaporate to Dryness elution->concentration reconstitution 7. Reconstitute in Mobile Phase concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: SPE Workflow for Water Sample Preparation.

QuEChERS_Workflow start Start: Soil Sample (10 g) extraction 1. Add Water, IS, and Acetonitrile start->extraction salting_out 2. Add MgSO₄ and NaCl Shake Vigorously extraction->salting_out centrifuge1 3. Centrifuge (4000 rpm, 5 min) salting_out->centrifuge1 dspe 4. Transfer Supernatant to d-SPE Tube (MgSO₄, PSA, C18) centrifuge1->dspe cleanup 5. Vortex and Centrifuge (10000 rpm, 2 min) dspe->cleanup filtration 6. Filter Supernatant (0.22 µm) cleanup->filtration analysis LC-MS/MS Analysis filtration->analysis

Caption: QuEChERS Workflow for Soil Sample Preparation.

Results and Discussion

Method Performance

The developed LC-MS/MS method was validated for linearity, limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 3: Method Validation Summary

ParameterWater (SPE)Soil (QuEChERS)
Linearity (r²) > 0.998> 0.997
Calibration Range 0.1 - 100 ng/mL1 - 200 ng/g
LOQ 0.1 ng/mL1 ng/g
Recovery (at 3 levels) 88% - 105%85% - 102%
Precision (%RSD, n=6) < 10%< 12%

The use of this compound as an internal standard effectively compensated for matrix effects observed in both soil and water samples, leading to high accuracy and precision. The LOQs achieved are well below the maximum residue limits (MRLs) typically set by regulatory agencies, demonstrating the method's suitability for environmental monitoring.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and reliable quantification of Foramsulfuron in water and soil samples. The combination of optimized sample preparation protocols (SPE for water and QuEChERS for soil) with the use of a deuterated internal standard (this compound) ensures high-quality data suitable for research and regulatory purposes. The detailed protocols and performance data provided herein can be readily adopted by analytical laboratories involved in pesticide residue analysis.

References

Application of Foramsulfuron-d6 in Environmental Sample Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of foramsulfuron (B69221) in environmental samples using its deuterated internal standard, Foramsulfuron-d6. The use of an isotopically labeled internal standard is a robust technique that enhances the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

Foramsulfuron is a sulfonylurea herbicide widely used for post-emergence weed control in corn.[1] Its presence in environmental compartments such as soil and water is a subject of monitoring due to its potential impact on non-target organisms and water quality. Accurate and sensitive analytical methods are crucial for assessing its environmental fate and ensuring regulatory compliance. Isotope dilution mass spectrometry (IDMS), employing a stable isotope-labeled internal standard like this compound, is the gold standard for quantitative analysis of organic micropollutants in complex environmental matrices.[2] This technique significantly improves method performance by compensating for analyte losses during sample preparation and for signal suppression or enhancement in the mass spectrometer.[3]

Analytical Principles

The core of this analytical approach is the addition of a known amount of this compound to the environmental sample at the beginning of the analytical procedure. This compound is chemically identical to foramsulfuron but has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium. As the sample is processed, any loss of the target analyte (foramsulfuron) will be mirrored by a proportional loss of the internal standard (this compound).

During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), both foramsulfuron and this compound are separated chromatographically and detected by the mass spectrometer. Quantification is based on the ratio of the response of the native analyte to that of the isotopically labeled internal standard. This ratio remains constant even if the absolute signal intensities fluctuate, leading to more accurate and precise results.[4]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of foramulsulfuron in environmental samples. The use of this compound as an internal standard generally leads to high accuracy and precision.

Table 1: Method Detection and Quantification Limits

MatrixMethodLOD (µg/L or µg/kg)LOQ (µg/L or µg/kg)Reference
WaterSPE-LC-MS/MS0.005 - 0.020.01 - 0.05[5]
SoilQuEChERS-LC-MS/MS0.001 - 0.0050.002 - 0.01[5]
GrainsQuEChERS-UPLC-MS/MS0.0005 - 0.0030.001 - 0.01[5]

Table 2: Recovery and Precision Data

MatrixSpiking Level (µg/L or µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Water0.05955[6]
Water0.5984[6]
Soil10898[7]
Soil100926[7]
Grains575.16 - 106.454.08 - 15.95[5]
Grains10075.16 - 106.454.08 - 15.95[5]

Experimental Protocols

Detailed methodologies for the analysis of foramsulfuron in water and soil samples using this compound as an internal standard are provided below.

Protocol 1: Analysis of Foramsulfuron in Water Samples

This protocol describes the extraction and analysis of foramsulfuron in water samples using solid-phase extraction (SPE) followed by LC-MS/MS.

Materials:

  • Water sample (100-500 mL)

  • Foramsulfuron and this compound analytical standards

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Reagent water (Type I)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 200 mg)

  • Glass fiber filters (1.0 µm)

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Filter the water sample through a 1.0 µm glass fiber filter to remove suspended solids.

    • To a 500 mL aliquot of the filtered water sample, add a known amount of this compound internal standard solution (e.g., 50 ng).

    • Acidify the sample to pH 3-4 with formic acid.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.

    • Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • After loading, wash the cartridge with 5 mL of reagent water to remove interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the analytes from the cartridge with 2 x 4 mL of acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6490 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Foramsulfuron453.1182.022
Foramsulfuron453.1272.014
This compound459.1188.022
This compound459.1278.014

Note: MRM transitions and collision energies should be optimized for the specific instrument used.[1]

Protocol 2: Analysis of Foramsulfuron in Soil Samples

This protocol describes the extraction and analysis of foramsulfuron in soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS.

Materials:

  • Soil sample (10 g, sieved <2 mm)

  • Foramsulfuron and this compound analytical standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge and centrifuge tubes (50 mL)

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add a known amount of this compound internal standard solution (e.g., 50 ng).

    • Add 10 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • The LC-MS/MS conditions can be the same as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of foramsulfuron in environmental samples.

experimental_workflow_water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Water Sample (500 mL) filter Filtration (1.0 µm) start->filter spike Spike with this compound filter->spike acidify Acidify to pH 3-4 spike->acidify condition Condition SPE Cartridge acidify->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute with Acetonitrile wash->elute concentrate Evaporate to Dryness elute->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Foramsulfuron Analysis in Water.

experimental_workflow_soil cluster_prep Sample Preparation & Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis start Soil Sample (10 g) spike Spike with this compound start->spike add_solvent Add Water & Acetonitrile spike->add_solvent shake1 Shake add_solvent->shake1 add_salt Add MgSO4 & NaCl shake1->add_salt shake2 Shake & Centrifuge add_salt->shake2 aliquot Take Supernatant Aliquot shake2->aliquot dspe Add d-SPE Sorbents aliquot->dspe vortex_centrifuge Vortex & Centrifuge dspe->vortex_centrifuge concentrate Evaporate to Dryness vortex_centrifuge->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Foramsulfuron Analysis in Soil.

References

Application Note & Protocol: Preparation of Foramsulfuron-d6 Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Foramsulfuron-d6 is the deuterated analog of Foramsulfuron, a sulfonylurea herbicide. It is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Foramsulfuron residues in environmental and biological samples. Accurate preparation of standard solutions is critical for achieving reliable and reproducible analytical results. This document provides a detailed protocol for the preparation of this compound stock and working standard solutions.

Data Presentation

Table 1: Properties of this compound

PropertyValueSource
Chemical FormulaC₁₇D₆H₁₄N₆O₇S[1][2]
Molecular Weight458.48 g/mol [1][2]
Physical FormNeat Solid[1][2]
Common SolventAcetonitrile (B52724)[3]
Storage (Neat)Refer to manufacturer's recommendation (typically -20°C)
Storage (Solutions)Freezer[4]

Table 2: Example Preparation of Stock and Working Standard Solutions

Solution IDConcentration (µg/mL)Preparation StepsSolvent
Stock Solution1000Weigh 10 mg of this compound, dissolve in 10 mL of acetonitrile.Acetonitrile
Working Standard 1100Dilute 1 mL of Stock Solution to 10 mL with acetonitrile.Acetonitrile
Working Standard 210Dilute 1 mL of Working Standard 1 to 10 mL with acetonitrile.Acetonitrile
Working Standard 31Dilute 1 mL of Working Standard 2 to 10 mL with acetonitrile.Acetonitrile
Calibration Std 10.1Dilute 100 µL of Working Standard 3 to 1 mL with acetonitrile/water (1:1 v/v).Acetonitrile/Water (1:1 v/v)
Calibration Std 20.05Dilute 50 µL of Working Standard 3 to 1 mL with acetonitrile/water (1:1 v/v).Acetonitrile/Water (1:1 v/v)
Calibration Std 30.02Dilute 20 µL of Working Standard 3 to 1 mL with acetonitrile/water (1:1 v/v).Acetonitrile/Water (1:1 v/v)
Calibration Std 40.01Dilute 10 µL of Working Standard 3 to 1 mL with acetonitrile/water (1:1 v/v).Acetonitrile/Water (1:1 v/v)
Calibration Std 50.005Dilute 5 µL of Working Standard 3 to 1 mL with acetonitrile/water (1:1 v/v).Acetonitrile/Water (1:1 v/v)

Experimental Protocol

1. Materials and Equipment

  • This compound analytical standard (neat solid)

  • HPLC or LC-MS grade acetonitrile

  • HPLC or LC-MS grade water

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Amber glass vials with screw caps (B75204) for storage

  • Vortex mixer

  • Ultrasonic bath

2. Safety Precautions

  • Handle this compound in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

3. Preparation of Stock Solution (1000 µg/mL)

  • Allow the vial containing the neat this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 10 mg of the this compound standard into a clean, dry weighing boat using an analytical balance. Record the exact weight.

  • Carefully transfer the weighed standard to a 10 mL Class A volumetric flask.

  • Rinse the weighing boat with small aliquots of acetonitrile and add the rinsate to the volumetric flask to ensure a quantitative transfer.

  • Add approximately 7-8 mL of acetonitrile to the volumetric flask.

  • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath to ensure complete dissolution.

  • Once the solid is completely dissolved, bring the flask to the 10 mL mark with acetonitrile.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled amber glass vial for storage.

  • Store the stock solution in a freezer (-20°C is recommended).[4]

4. Preparation of Working Standard Solutions Prepare a series of working standards by performing serial dilutions of the stock solution. The following is an example of preparing a 1 µg/mL working standard.

  • Allow the stock solution to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with acetonitrile.

  • Cap and invert the flask several times to mix thoroughly. This creates a 10 µg/mL working standard.

  • Repeat the dilution process to obtain further working standards as needed (e.g., dilute 1 mL of the 10 µg/mL solution to 10 mL to obtain a 1 µg/mL solution).

  • Transfer the working solutions to labeled amber glass vials and store them in the freezer.

5. Preparation of Calibration Curve Standards Calibration standards are typically prepared fresh before each analytical run by diluting a working standard with a solvent mixture that matches the initial mobile phase of the analytical method (e.g., acetonitrile/water, 1:1 v/v).

  • Label a series of vials for each calibration level.

  • Prepare the desired concentrations by diluting the appropriate working standard. For example, to prepare a 0.1 µg/mL standard from a 1 µg/mL working solution, add 100 µL of the working standard to a vial and add 900 µL of the acetonitrile/water mixture.

  • Vortex each standard to ensure it is well-mixed.

Visualizations

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Standards cluster_2 Preparation of Calibration Curve weigh 1. Weigh 10 mg This compound dissolve 2. Dissolve in Acetonitrile weigh->dissolve Quantitative Transfer volume 3. Bring to 10 mL Volume dissolve->volume store_stock 4. Store at -20°C volume->store_stock 1000 µg/mL Stock dilute1 5. Serial Dilution 1 store_stock->dilute1 Use Stock Solution dilute2 6. Serial Dilution 2 dilute1->dilute2 e.g., 100 µg/mL store_working 7. Store at -20°C dilute2->store_working e.g., 10 µg/mL, 1 µg/mL prepare_cal 8. Dilute Working Standard in Mobile Phase Mimic store_working->prepare_cal Use Working Standard analyze 9. Analyze Immediately prepare_cal->analyze e.g., 0.005 - 0.1 µg/mL

Caption: Workflow for Preparing this compound Standard Solutions.

References

Application Notes and Protocols for Foramsulfuron-d6 in Pharmacokinetic and Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foramsulfuron (B69221) is a sulfonylurea herbicide used to control grass and broadleaf weeds. Understanding its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for assessing its potential risk to non-target organisms, including mammals.[1] Stable isotope-labeled compounds, such as Foramsulfuron-d6, are invaluable tools in these studies.[2][3] When used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, this compound allows for precise and accurate quantification of the parent compound in complex biological matrices by correcting for variations in sample preparation and instrument response.[4]

These application notes provide detailed protocols for utilizing this compound in both in vitro metabolism and in vivo pharmacokinetic studies of foramsulfuron. The methodologies described are based on established techniques for analyzing sulfonylurea herbicides and other xenobiotics.[5][6]

Foramsulfuron and its Metabolites

A summary of foramsulfuron and its key properties is presented below.

PropertyValueReference
Chemical FormulaC₁₇H₂₀N₆O₇S[7]
Molecular Weight452.44 g/mol
Mechanism of ActionInhibition of Acetolactate Synthase (ALS)[7]
Major Metabolites
AE F1306194-amino-2-(3-(4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl)-N,N-dimethylbenzamide[7]
AE F1537454-formylamino-N,N-dimethyl-2-sulfamoylbenzamide[7]
AE F0929442-amino-4,6-dimethoxypyrimidine[7]

In Vitro Metabolism Studies with Liver Microsomes

In vitro metabolism assays using liver microsomes are essential for identifying potential metabolic pathways and assessing the metabolic stability of a compound.[1][8] Studies have shown that foramsulfuron is metabolically stable in rat and human liver microsomes, suggesting that Phase I metabolism is not a major route of biotransformation.[9]

Protocol: Metabolic Stability of Foramsulfuron in Rat Liver Microsomes

This protocol details a typical procedure to assess the metabolic stability of foramsulfuron.

  • Preparation of Incubation Medium:

    • Prepare a master mix of NADPH regenerating system in 100 mM phosphate (B84403) buffer (pH 7.4). The final concentrations in the incubation should be: 3.3 mM MgCl₂, 3 mM NADPH, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase.[3]

    • Prepare rat liver microsomes in 100 mM phosphate buffer to a final protein concentration of 0.4-0.5 mg/mL.[3]

  • Incubation:

    • Pre-warm the microsomal suspension and the NADPH regenerating system at 37°C for 10 minutes.

    • Add Foramsulfuron stock solution (in acetonitrile (B52724) or DMSO, final solvent concentration <1%) to the microsomal suspension to achieve a final substrate concentration of 1-10 µM.[1]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.[9]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[3]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding 3 volumes of ice-cold acetonitrile containing this compound as the internal standard (e.g., at a final concentration of 100 ng/mL).

    • Vortex the samples vigorously to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[5]

Data Presentation: Hypothetical Metabolic Stability
Time Point (minutes)Foramsulfuron Remaining (%)
0100
598.5
1596.2
3092.1
6085.0

This table illustrates the expected high metabolic stability of foramsulfuron as reported in the literature.[9]

In Vivo Pharmacokinetic Study in Rats

Animal studies are critical for understanding the complete ADME profile of a compound.[2] Foramsulfuron generally shows poor to moderate absorption and is rapidly excreted, primarily in the feces.[9]

Protocol: Oral Pharmacokinetic Study in Rats

This protocol outlines a basic PK study in rats following oral administration.

  • Animal Dosing and Housing:

    • Use adult Sprague-Dawley or Wistar rats (n=6 per group).[10]

    • Fast the animals overnight prior to dosing.[10]

    • Administer foramsulfuron via oral gavage at a defined dose (e.g., 10 mg/kg) formulated in a suitable vehicle like 0.5% carboxymethyl cellulose.[10]

    • House the animals in metabolic cages to allow for the separate collection of urine and feces.[11]

  • Sample Collection:

    • Collect blood samples (~100 µL) via tail vein or saphenous vein puncture at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[10]

    • Collect blood into heparinized tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.[10]

    • Collect urine and feces at intervals (e.g., 0-12h, 12-24h, 24-48h).

  • Sample Preparation for LC-MS/MS Analysis:

    • Plasma: Thaw plasma samples. To 50 µL of plasma, add 150 µL of acetonitrile containing this compound as the internal standard. Vortex and centrifuge to precipitate proteins. Evaporate the supernatant and reconstitute as described previously.

    • Urine: Dilute urine samples with water. Add this compound internal standard and inject directly or perform Solid-Phase Extraction (SPE) if necessary.

    • Feces: Homogenize fecal samples with water. Extract with acetonitrile, centrifuge, and clean up the supernatant using SPE. Add this compound before the extraction step.

  • Solid-Phase Extraction (SPE) Protocol (for urine/fecal extracts):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.[5][12]

    • Load the sample (acidified to pH 3-4 with formic acid).[5]

    • Wash the cartridge with 5 mL of deionized water to remove interferences.[5]

    • Elute foramsulfuron with 5 mL of acetonitrile.[5]

    • Evaporate the eluate and reconstitute for analysis.[5]

Data Presentation: Hypothetical Pharmacokinetic Parameters
ParameterUnitValue (Mean ± SD)
Cₘₐₓ (Maximum Concentration)ng/mL150 ± 25
Tₘₐₓ (Time to Cₘₐₓ)hours2.0 ± 0.5
AUC₀₋₂₄ (Area Under the Curve)ng·h/mL950 ± 120
t₁/₂ (Half-life)hours4.5 ± 0.8

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the preferred method for the sensitive and selective quantification of foramsulfuron.[5][6]

Protocol: LC-MS/MS Parameters
  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[13]

  • Mobile Phase A: Water with 0.1% formic acid.[13]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.[5]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: Example MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Foramsulfuron453.1126.125
This compound459.1129.125

(Note: MRM transitions and collision energies are instrument-dependent and must be optimized.)

Visualizations

G cluster_invivo In Vivo PK Study cluster_invitro In Vitro Metabolism cluster_analysis Sample Analysis Dosing Oral Dosing (Foramsulfuron) Sampling Blood/Urine/Feces Collection Dosing->Sampling Spiking Internal Standard Spiking (this compound) Sampling->Spiking Incubation Microsomal Incubation (Foramsulfuron) Quenching Reaction Quenching Incubation->Quenching Quenching->Spiking Extraction Sample Preparation (Protein Precipitation / SPE) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Pharmacokinetic Analysis LCMS->Data

Caption: General experimental workflow for pharmacokinetic and metabolism studies.

G cluster_pathways Metabolic Pathways cluster_excretion Excretion Foramsulfuron Foramsulfuron (Parent Compound) M1 AE F130619 (Deformylation) Foramsulfuron->M1 [1] M2 AE F153745 (Sulfonylurea Bridge Cleavage) Foramsulfuron->M2 [2] M3 AE F092944 (Sulfonylurea Bridge Cleavage) Foramsulfuron->M3 [2] M4 Hydroxylation of Pyrimidine Ring Foramsulfuron->M4 [3] Minor Pathway Excreted Excreted Unchanged (Major Route in Rats) Foramsulfuron->Excreted

Caption: Simplified metabolic pathways of Foramsulfuron.

References

Application Note: Quantitative Analysis of Foramsulfuron in Environmental Samples by Stable Isotope Dilution Assay using Foramsulfuron-d6

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of foramsulfuron (B69221) in environmental matrices, such as soil and water. The method utilizes a stable isotope dilution assay (SIDA) with foramsulfuron-d6 as the internal standard, coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a deuterated internal standard provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers, scientists, and professionals in environmental monitoring and agricultural chemical development.

Introduction

Foramsulfuron is a widely used sulfonylurea herbicide for post-emergence control of grass and broadleaf weeds in corn.[1] Due to its potential for off-target movement and persistence in certain environmental compartments, there is a critical need for sensitive and reliable analytical methods to monitor its presence in soil and water.[2] Stable isotope dilution analysis is a powerful technique for quantitative analysis, offering superior accuracy by using a stable isotope-labeled analog of the target analyte as an internal standard.[3] This application note details a validated method using this compound to ensure the highest quality data for the determination of foramsulfuron residues.

Principle of the Method

The method involves extracting foramsulfuron and the this compound internal standard from the sample matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The extract is then analyzed by UPLC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Materials and Reagents

  • Foramsulfuron analytical standard (≥98% purity)

  • This compound (≥98% purity, deuterated internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve foramsulfuron and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in acetonitrile.

Sample Preparation (QuEChERS Protocol)

Soil Samples:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of ultrapure water and vortex for 30 seconds.

  • Add 100 µL of the this compound internal standard spiking solution.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts, shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the acetonitrile (upper) layer to a d-SPE tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Water Samples:

  • Filter the water sample through a 0.45 µm filter.

  • Take 10 mL of the filtered water sample and add 100 µL of the this compound internal standard spiking solution.

  • Add 10 mL of acetonitrile and the QuEChERS extraction salts.

  • Follow steps 5-8 from the soil sample preparation protocol.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient starts at 95% A, ramped to 5% A over 8 minutes, held for 2 minutes, and then returned to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The precursor and product ions for foramsulfuron and this compound are monitored. The molecular weight of foramsulfuron is 452.44 g/mol and this compound is 458.48 g/mol .

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
Foramsulfuron453.4297.1126.1Optimized for instrument
This compound459.5303.1126.1Optimized for instrument

Note: The specific collision energies should be optimized for the instrument in use.

Data Presentation

The following tables summarize the quantitative data obtained from validation studies.

Table 1: Method Performance Characteristics

ParameterSoilWater
Limit of Detection (LOD)0.001 mg/kg0.001 µg/L
Limit of Quantification (LOQ)0.005 mg/kg[4]0.005 µg/L
Linearity (R²)>0.99>0.99

Table 2: Recovery and Precision Data

MatrixSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD, %)
Soil0.01 mg/kg92.55.8
0.1 mg/kg95.14.2
Water0.01 µg/L98.23.5
0.1 µg/L97.52.8
Grains (Soybean, Wheat, Rice, Maize)5, 10, and 100 µg/L75.16 - 106.45[4]4.08 - 15.95[4]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Soil or Water Sample add_is Add this compound Internal Standard sample->add_is extraction QuEChERS Extraction (Acetonitrile + Salts) add_is->extraction cleanup Dispersive SPE Cleanup (PSA + C18) extraction->cleanup filtration Filtration (0.22 µm) cleanup->filtration uplc UPLC Separation filtration->uplc msms MS/MS Detection (MRM) uplc->msms quantification Quantification (Peak Area Ratio) msms->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the stable isotope dilution assay of foramsulfuron.

logical_relationship cluster_analyte Target Analyte cluster_is Internal Standard cluster_quantification Quantification Foramsulfuron Foramsulfuron Peak_Area_Ratio Peak Area Ratio (Analyte / IS) Foramsulfuron->Peak_Area_Ratio Foramsulfuron_d6 This compound Foramsulfuron_d6->Peak_Area_Ratio Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Final_Concentration Final Concentration Calibration_Curve->Final_Concentration

Caption: Logical relationship for quantification in the stable isotope dilution assay.

Conclusion

The stable isotope dilution assay using this compound as an internal standard provides a highly accurate, sensitive, and robust method for the quantification of foramsulfuron in environmental samples. The QuEChERS sample preparation protocol is efficient and effective for both soil and water matrices. This method is well-suited for routine monitoring and regulatory compliance testing.

References

Application Notes and Protocols: Foramsulfuron in Turfgrass Weed Management Research

Author: BenchChem Technical Support Team. Date: December 2025

An Important Distinction: Foramsulfuron (B69221) vs. Foramsulfuron-d6

It is critical for researchers to understand the distinct roles of foramsulfuron and its deuterated analog, this compound.

  • Foramsulfuron is the active herbicidal compound used in turfgrass management for the selective, post-emergence control of grass and broadleaf weeds.[1][2] All field research, efficacy trials, and phytotoxicity studies are conducted using foramsulfuron.

  • This compound is a stable, isotopically labeled version of foramsulfuron. It is not used for weed control. Its primary application is as an internal standard in analytical chemistry, specifically in mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] It is used in the laboratory to ensure the accurate quantification of foramsulfuron residues in environmental samples such as soil, water, and plant tissue.

These application notes will focus on foramsulfuron for field and greenhouse research protocols, and will describe the proper use of This compound within the context of analytical laboratory procedures.

Mechanism of Action

Foramsulfuron is a member of the sulfonylurea class of herbicides.[5][6] Its mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][7][8] The ALS enzyme is essential for the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine.[1][6] By blocking this enzyme, foramsulfuron halts protein synthesis and cell division, which stops weed growth within hours of application.[6][9] Visible symptoms, such as yellowing and necrosis, progress over one to three weeks, ultimately leading to plant death.[7][10] This pathway is specific to plants and microorganisms, conferring low direct toxicity to mammals.[1]

cluster_pathway Biosynthesis Pathway in Weeds Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Enzyme Pyruvate->ALS AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Proteins Protein Synthesis & Cell Division AminoAcids->Proteins Growth Weed Growth Proteins->Growth Foramsulfuron Foramsulfuron Inhibition INHIBITION Foramsulfuron->Inhibition Inhibition->ALS

Foramsulfuron inhibits the ALS enzyme, blocking amino acid synthesis and leading to weed death.

Quantitative Data Summary

The following tables summarize data from research studies on the efficacy and turfgrass tolerance of foramsulfuron. Application rates are provided in grams of active ingredient per hectare (g a.i./ha) for standardization.

Table 1: Foramsulfuron Efficacy on Key Turfgrass Weeds

Target Weed Turfgrass Species Foramsulfuron Rate (g a.i./ha) Application Timing Efficacy (% Control) Source(s)
Goosegrass (Eleusine indica) Bermudagrass 29 - 44 (two applications) Post-emergence >85% [10]
Crowsfoot Grass (Eleusine indica) Couchgrass 33.75 - 45 Post-emergence Effective Control [5][11]
Annual Bluegrass (Poa annua) Zoysia japonica 46 Post-emergence >89% [12]
Perennial Ryegrass (Lolium perenne) Couchgrass 33.75 - 45 Post-emergence Effective Control [5][9]
Winter Grass (Poa annua) Couchgrass 33.75 - 45 Post-emergence Effective Control [5][9]
Dallisgrass (Paspalum dilatatum) Bermudagrass Not specified (product use) Post-emergence Suppression [13]

| Various Annual & Perennial Weeds | Zoysia japonica | 46 | Post-emergence | >88% |[12] |

Table 2: Turfgrass Tolerance to Foramsulfuron Application

Turfgrass Species Foramsulfuron Rate (g a.i./ha) Observed Phytotoxicity Notes / Recovery Source(s)
Bermudagrass (Cynodon dactylon) 29 - 44 High margin of safety Labeled for use; tolerant grasses rapidly metabolize the herbicide. [10][14]
Zoysiagrass (Zoysia japonica) 46 - 92 Slight, temporary chlorosis Full recovery observed by 40 days after treatment. [12][14]
Buffalograss Not specified High margin of safety Labeled for use. [14]
Seedling Bermudagrass ~28 - 84 Significant suppression and stunting Application should be delayed until at least 14 days after seeding. [15]
Creeping Bentgrass (Agrostis stolonifera) 15 - 30 Significant damage Not recommended for use, especially on seedlings. [16]

| Hybrid Bluegrass | 88 | >26% injury | Caused significant injury and reduced turf quality. |[17] |

Experimental Protocols

Protocol 1: Field Trial for Efficacy and Phytotoxicity Assessment

This protocol outlines a standard methodology for evaluating the efficacy of foramsulfuron on target weeds and its safety on turfgrass.

1. Experimental Design:

  • Plot Establishment: Establish plots on a mature, uniform stand of the desired turfgrass species (e.g., Bermudagrass) infested with the target weed(s) (e.g., Poa annua). A typical plot size is 1.5 m x 1.5 m.

  • Replication: Use a randomized complete block design (RCBD) with 3 to 4 replications for each treatment.

  • Treatments: Include an untreated control, foramsulfuron at a standard rate (e.g., 45 g a.i./ha), and potentially a higher rate (e.g., 90 g a.i./ha) to assess the margin of safety.

2. Herbicide Application:

  • Equipment: Use a CO₂-pressurized backpack sprayer calibrated to deliver a consistent volume (e.g., 375 L/ha) through flat-fan nozzles.

  • Timing: Apply post-emergence when weeds are actively growing.[6] Note the environmental conditions (temperature, humidity, soil moisture) at the time of application.

  • Adjuvants: Include a non-ionic surfactant if recommended by the product label to improve foliar uptake.

3. Data Collection:

  • Weed Control: Visually assess weed control at set intervals (e.g., 7, 14, 21, and 28 days after treatment - DAT) using a scale of 0% (no control) to 100% (complete death of weeds).

  • Turfgrass Phytotoxicity: Visually assess turfgrass injury at the same intervals using a scale of 0% (no injury) to 100% (complete turf death). Note any chlorosis, stunting, or discoloration.

  • Biomass (Optional): At the end of the study, harvest above-ground weed biomass from a defined quadrat within each plot. Dry the biomass to a constant weight and record.

4. Data Analysis:

  • Analyze visual rating data and biomass data using Analysis of Variance (ANOVA).

  • If the ANOVA is significant, perform a means separation test (e.g., Fisher's LSD or Tukey's HSD at P ≤ 0.05) to compare treatment means.

cluster_workflow Field Efficacy Trial Workflow A Hypothesis Formulation B Experimental Design (Randomized Complete Block) A->B C Plot Establishment (e.g., 1.5m x 1.5m plots) B->C D Herbicide Application (Calibrated Sprayer) C->D E Data Collection (Visual Ratings at 7, 14, 21, 28 DAT) D->E F Statistical Analysis (ANOVA, Means Separation) E->F G Results & Conclusion F->G

Workflow for a typical field experiment evaluating foramsulfuron efficacy and turf safety.
Protocol 2: Analytical Method for Foramsulfuron Residue Determination

This protocol describes the analysis of foramsulfuron in water samples using Solid Phase Extraction (SPE) and LC-MS/MS, incorporating this compound as an internal standard.

1. Materials and Reagents:

  • Standards: Certified analytical standards of foramsulfuron and this compound.

  • Solvents: HPLC-grade acetonitrile (B52724), methanol (B129727), and water. Formic acid.

  • SPE Cartridges: C18 cartridges.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Sample Preparation and Extraction:

  • Sample Collection: Collect water samples in clean glass containers.

  • Fortification: Prepare a stock solution of this compound. Spike a known volume of this internal standard into all samples, calibration standards, and quality control samples. This corrects for variability during sample processing and analysis.

  • Acidification: Adjust the sample pH to 3-4 with formic acid.[4]

3. Solid Phase Extraction (SPE) Cleanup:

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.[3]

  • Loading: Pass the acidified water sample through the cartridge at a flow rate of ~5 mL/min.

  • Washing: Wash the cartridge with deionized water to remove polar interferences.

  • Elution: Elute the retained foramsulfuron and this compound with acetonitrile into a collection tube.[4]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Use a C18 analytical column with a gradient elution program, typically starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping to a high percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both foramsulfuron and this compound using Multiple Reaction Monitoring (MRM).

  • Quantification: Calculate the concentration of foramsulfuron in the original sample by comparing the peak area ratio of the analyte to its deuterated internal standard (foramsulfuron / this compound) against a calibration curve prepared with the same standards.

cluster_field Field Research cluster_lab Laboratory Analysis A Foramsulfuron Application to Turfgrass Plots B Environmental Sampling (Soil, Water, Tissue) A->B C Sample Spiked with This compound (Internal Standard) B->C Sample Transfer D Extraction & SPE Cleanup C->D E LC-MS/MS Analysis (Quantification) D->E F Residue Data E->F

Relationship between Foramsulfuron (field) and this compound (lab).

References

Application Notes and Protocols for the Analysis of Foramsulfuron and its Metabolites using Foramsulfuron-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of the herbicide foramsulfuron (B69221) and its primary metabolites in environmental and agricultural matrices. The use of foramsulfuron-d6 as an internal standard is incorporated to ensure high accuracy and precision in complex sample matrices.

Introduction

Foramsulfuron is a post-emergence herbicide from the sulfonylurea class, widely used for controlling grass and broadleaf weeds, primarily in corn.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of branched-chain amino acids in plants.[1] Due to its use in agriculture, monitoring its presence and that of its metabolites in soil, water, and crops is crucial for environmental and food safety.

The primary metabolites of foramsulfuron result from deformylation, cleavage of the sulfonylurea bridge, and O-demethylation. The major metabolites of interest include:

  • AE F130619: Formed by the loss of the formyl group.

  • AE F153745: Results from the cleavage of the sulfonylurea bridge.

  • AE F092944: 2-amino-4,6-dimethoxypyrimidine, another product of the sulfonylurea bridge cleavage.

Stable isotope-labeled internal standards, such as this compound, are critical for accurate quantification in complex matrices as they co-elute with the target analyte and experience similar matrix effects and ionization suppression or enhancement during LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance data for the analysis of foramsulfuron. While specific quantitative data for the metabolites using a this compound internal standard is not widely published and requires method-specific validation, representative data for foramsulfuron analysis provides an expected performance benchmark.

Table 1: Performance Data for Foramsulfuron Analysis in Grain Matrices using QuEChERS and UPLC-MS/MS [2]

AnalyteMatrixFortification Level (μg/L)Average Recovery (%)Precision (RSD, %)Limit of Quantification (LOQ) (mg/kg)
ForamsulfuronSoybeans575.164.080.005
1085.325.21
10095.676.34
ForamsulfuronWheat582.457.120.005
1091.888.93
100101.239.15
ForamsulfuronRice578.9110.210.005
1088.0511.56
10098.4312.87
ForamsulfuronMaize585.1113.450.005
1094.7614.98
100106.4515.95

Note: The Limit of Detection (LOD) is typically 2 to 5 times lower than the LOQ. For foramsulfuron in grain matrices, the LOD can be estimated to be in the range of 0.001-0.0025 mg/kg.[2]

Metabolic Pathway of Foramsulfuron

Foramsulfuron undergoes several key transformations in the environment and in biological systems. The primary metabolic pathways involve the cleavage of the sulfonylurea bridge and deformylation.

Foramsulfuron_Metabolism Foramsulfuron Foramsulfuron (C17H20N6O7S) AE_F130619 AE F130619 (Deformyl Foramsulfuron) Foramsulfuron->AE_F130619 Deformylation AE_F153745 AE F153745 Foramsulfuron->AE_F153745 Sulfonylurea Bridge Cleavage AE_F092944 AE F092944 (2-amino-4,6-dimethoxypyrimidine) Foramsulfuron->AE_F092944 Sulfonylurea Bridge Cleavage

Caption: Metabolic pathway of foramsulfuron.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and analysis of foramsulfuron and its metabolites from soil and grain matrices.

QuEChERS Protocol for Soil and Grain Samples

This protocol is adapted from established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for pesticide residue analysis.

Materials:

  • Homogenized soil or grain sample

  • This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 1% Formic acid in acetonitrile (for rice and maize)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 2 mL centrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Weigh 10 g of the homogenized soil or 5 g of the homogenized grain sample into a 50 mL centrifuge tube.

    • Add a known amount of this compound internal standard solution.

  • Extraction:

    • For soil, add 10 mL of water and vortex for 30 seconds. Then add 10 mL of acetonitrile.

    • For soybeans and wheat, add 10 mL of acetonitrile.[2]

    • For rice and maize, add 10 mL of acetonitrile containing 1% formic acid.[2]

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Shake vigorously for 5 minutes.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1.5 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL centrifuge tube containing:

      • For soil and soybeans/wheat: 150 mg of anhydrous MgSO₄ and 50 mg of C18.

      • For rice and maize: 150 mg of anhydrous MgSO₄ and 25 mg of PSA.[2]

    • Vortex for 1 minute.

    • Centrifuge at ≥10000 rpm for 5 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for 2 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

Table 2: MRM Transitions for Foramsulfuron and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Foramsulfuron453.1182.283.1
This compound459.1To be determined empiricallyTo be determined empirically

Note on Metabolite and this compound MRM Transitions:

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of foramsulfuron and its metabolites.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Soil or Grain Sample Homogenize Homogenization Sample->Homogenize Weigh Weighing Homogenize->Weigh Spike Spike with this compound Weigh->Spike Extraction Solvent Extraction (Acetonitrile) Spike->Extraction Salts Addition of Salts (MgSO4, NaCl) Extraction->Salts Centrifuge1 Centrifugation Salts->Centrifuge1 Supernatant Take Supernatant Aliquot Centrifuge1->Supernatant dSPE d-SPE with PSA/C18 Supernatant->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Experimental workflow for metabolite analysis.

References

Troubleshooting & Optimization

Addressing isotopic interference between Foramsulfuron and Foramsulfuron-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Foramsulfuron and its deuterated internal standard, Foramsulfuron-d6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isotopic interference and other analytical issues.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference between Foramsulfuron and this compound?

A1: Isotopic interference, or crosstalk, occurs when the signal of the unlabeled analyte (Foramsulfuron) contributes to the signal of its stable isotope-labeled internal standard (this compound) in mass spectrometry. This is primarily due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) in the Foramsulfuron molecule, which can result in a mass spectrum that overlaps with the mass spectrum of this compound. This overlap can lead to inaccuracies in quantification, as the instrument may erroneously measure a portion of the analyte's signal as the internal standard.

Q2: Why is this compound used as an internal standard?

A2: this compound is an ideal internal standard for the quantitative analysis of Foramsulfuron because it has a nearly identical chemical structure and, therefore, similar chromatographic behavior and ionization efficiency. The six deuterium (B1214612) atoms increase its mass, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer. By adding a known amount of this compound to samples and calibration standards, it is possible to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of Foramsulfuron.

Q3: What are the typical mass-to-charge ratios (m/z) for Foramsulfuron and this compound?

A3: The monoisotopic mass of Foramsulfuron is approximately 452.1114 Da.[1] In positive ion mode mass spectrometry, it is typically observed as the protonated molecule [M+H]⁺ at an m/z of approximately 453.1. This compound has a molecular weight of about 458.48 g/mol .[2][3] Its protonated molecule [M+H]⁺ would therefore have an m/z of approximately 459.1.

Q4: Can chromatographic separation alone resolve the isotopic interference?

A4: While chromatographic separation is a critical step in LC-MS/MS analysis, it cannot by itself resolve isotopic interference. Since Foramsulfuron and this compound are chemically almost identical, they will co-elute under typical reversed-phase chromatographic conditions. Therefore, the resolution of these two compounds must be achieved by the mass spectrometer based on their mass-to-charge ratio difference.

Troubleshooting Guides

Issue 1: Inaccurate quantification and non-linear calibration curves.

Possible Cause: Isotopic interference from Foramsulfuron contributing to the this compound signal. This is more pronounced at high concentrations of Foramsulfuron.

Troubleshooting Steps:

  • Assess the Degree of Interference:

    • Prepare a high-concentration solution of unlabeled Foramsulfuron (without this compound) and analyze it using the MRM transitions for both the analyte and the internal standard.

    • Any signal detected in the this compound MRM channel is a direct measure of the isotopic contribution from the unlabeled analyte.

    • Calculate the percentage of crosstalk to determine the severity of the interference.

  • Optimize MRM Transitions:

    • Select product ions for both Foramsulfuron and this compound that are less likely to have overlapping isotopic contributions. This often involves choosing product ions that do not contain the isotopically rich sulfur atom, if possible.

    • Refer to the quantitative data table below for common MRM transitions. Experiment with different product ions and collision energies to find the most specific transitions for your instrument.

  • Implement a Correction Factor:

    • If significant and consistent crosstalk is observed, a mathematical correction can be applied to the data.

    • Based on the crosstalk assessment, determine the percentage of the Foramsulfuron signal that contributes to the this compound signal.

    • Subtract this calculated contribution from the measured peak area of this compound before calculating the peak area ratio for quantification.

Issue 2: Poor sensitivity or inconsistent peak shapes.

Possible Cause: Suboptimal chromatographic or mass spectrometry conditions.

Troubleshooting Steps:

  • Review Chromatographic Method:

    • Ensure the mobile phase composition and gradient are optimized for good peak shape and retention of Foramsulfuron. A typical mobile phase consists of water and acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid to improve protonation.

    • Check for column degradation, which can lead to peak tailing or splitting.

  • Optimize Mass Spectrometer Source Parameters:

    • Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for both Foramsulfuron and this compound.

Data Presentation

Table 1: Quantitative Data for Foramsulfuron and this compound

ParameterForamsulfuronThis compound
Molecular Formula C₁₇H₂₀N₆O₇SC₁₇H₁₄D₆N₆O₇S[3]
Monoisotopic Mass (Da) 452.1114[1]~458.1492 (calculated)
Molecular Weight ( g/mol ) 452.44458.48[2][3]
Precursor Ion ([M+H]⁺ m/z) 453.1~459.1
Common Product Ions (m/z) 182.2, 83.1[4]Typically the same as Foramsulfuron
Example MRM Transitions 453.1 -> 182.2, 453.1 -> 83.1[4]459.1 -> 182.2, 459.1 -> 83.1 (inferred)

Note: The MRM transitions for this compound are inferred based on the fragmentation of the unlabeled compound. It is crucial to optimize these transitions on your specific instrument.

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk
  • Preparation of Solutions:

    • Prepare a stock solution of unlabeled Foramsulfuron at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of calibration standards of Foramsulfuron without the addition of the this compound internal standard. The concentration range should cover the expected working range of the assay.

    • Prepare a blank sample (matrix without analyte or internal standard).

  • LC-MS/MS Analysis:

    • Set up an LC-MS/MS method with the MRM transitions for both Foramsulfuron and this compound.

    • Inject the blank sample to ensure there are no background interferences.

    • Inject the highest concentration standard of Foramsulfuron.

  • Data Analysis:

    • In the chromatogram of the high-concentration Foramsulfuron standard, integrate the peak area in the MRM channel for Foramsulfuron (Area_Analyte).

    • Integrate any corresponding peak in the MRM channel for this compound (Area_Crosstalk).

    • Calculate the percentage of crosstalk as: (Area_Crosstalk / Area_Analyte) * 100.

Visualizations

G cluster_workflow Troubleshooting Workflow for Isotopic Interference A Inaccurate Quantification or Non-Linear Calibration Curve B Assess Degree of Interference (Protocol 1) A->B C Is Crosstalk > Acceptable Limit? B->C D Optimize MRM Transitions C->D Yes H Proceed with Quantitation C->H No E Select Product Ions with Minimal Overlap D->E F Implement Mathematical Correction E->F G Apply Correction Factor to Internal Standard Area F->G G->H

Caption: Troubleshooting workflow for isotopic interference.

References

Improving recovery of Foramsulfuron-d6 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Foramsulfuron-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the recovery of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

Foramsulfuron (B69221) is a sulfonylurea herbicide used to control weeds in corn.[1] this compound is a stable isotope-labeled (SIL) version of foramsulfuron, containing six deuterium (B1214612) atoms. It is an ideal internal standard for quantitative analysis using mass spectrometry (LC-MS/MS) because it is chemically almost identical to foramsulfuron, meaning it behaves similarly during sample extraction, cleanup, and chromatographic separation.[2] This similarity helps to correct for variations in the analytical process, such as extraction efficiency and matrix effects, leading to more accurate and precise quantification of foramsulfuron.[3]

Q2: I am observing low recovery of this compound. What are the most common causes?

Low recovery of this compound can stem from several factors during sample preparation. The most common issues include suboptimal pH during extraction, inappropriate solvent selection, issues with the Solid Phase Extraction (SPE) procedure, and potential degradation of the standard. Foramsulfuron's stability is highly pH-dependent; it degrades rapidly in acidic conditions.[4]

Q3: Can this compound behave differently from native foramsulfuron during sample preparation?

While SIL internal standards are designed to mimic the analyte, slight differences in physicochemical properties can sometimes lead to different behaviors. For deuterated standards, this can manifest as a slight shift in chromatographic retention time or, in some cases, a difference in extraction recovery.[5][6] It is crucial to evaluate the recovery of both the analyte and the internal standard to ensure they behave similarly under the chosen experimental conditions.[7]

Q4: How does pH affect the stability and extraction of this compound?

The stability of foramsulfuron is significantly influenced by pH. It undergoes hydrolysis, particularly of the sulfonylurea bridge, which is accelerated in acidic environments (pH 4-5).[4] In neutral to alkaline conditions (pH 7-9), foramsulfuron is much more stable.[4] Therefore, maintaining a neutral to slightly alkaline pH during sample extraction and storage is critical to prevent degradation and ensure high recovery. For SPE, acidifying the water sample to pH 3-4 can be beneficial for retention on C18 cartridges.[8]

Q5: What are matrix effects and how can they impact the analysis of this compound?

Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[9] This can lead to either ion suppression (decreased signal) or enhancement (increased signal), affecting the accuracy of quantification.[10] Even with an SIL internal standard, differential matrix effects can occur if the analyte and the standard separate slightly during chromatography, exposing them to different matrix components as they elute.[11] Using cleanup techniques like SPE or dispersive SPE (dSPE) in QuEChERS helps to minimize matrix effects by removing interfering compounds.[12]

Troubleshooting Guides

Issue 1: Low Recovery of this compound in Solid Phase Extraction (SPE)

Low recovery during SPE is a common problem that can often be resolved by systematically evaluating each step of the process.

Troubleshooting Workflow for Low SPE Recovery

start Low this compound Recovery in SPE check_fractions Analyze all fractions: Load, Wash, and Elution start->check_fractions in_load Analyte in Load/Wash Fraction? check_fractions->in_load stuck_on_column Analyte Not in Any Fraction? in_load->stuck_on_column No troubleshoot_retention Troubleshoot Retention in_load->troubleshoot_retention Yes troubleshoot_elution Troubleshoot Elution stuck_on_column->troubleshoot_elution Yes solution_retention Adjust Sample pH (Neutral/Slightly Alkaline) Increase Sample Dilution Check Sorbent Choice (C18 or Polymeric) troubleshoot_retention->solution_retention solution_elution Increase Elution Solvent Strength Increase Elution Volume Optimize Elution Solvent pH troubleshoot_elution->solution_elution

Caption: Troubleshooting logic for low SPE recovery of this compound.

Quantitative Data Summary: SPE Parameters

ParameterConditionExpected Outcome for this compound Recovery
Sample pH Acidic (pH 3-4)Improved retention on C18 SPE cartridges.[8]
Neutral to Alkaline (pH 7-9)Increased stability, preventing degradation.[4]
SPE Sorbent C18Good retention for sulfonylureas.[13]
Polymeric (e.g., Oasis HLB)Can offer higher capacity and less pH dependence.
Wash Solvent 5-10% Methanol (B129727) in WaterRemoves polar interferences without eluting the analyte.
Elution Solvent Acetonitrile (B52724), Methanol, or Ethyl Acetate (B1210297)Effective for eluting foramsulfuron. The choice may depend on the specific matrix and subsequent analytical method.
Issue 2: Low Recovery of this compound in QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for pesticide analysis. Poor recovery can often be traced to the extraction or cleanup steps.

Troubleshooting Workflow for Low QuEChERS Recovery

start Low this compound Recovery in QuEChERS extraction_check Verify Extraction Solvent and pH start->extraction_check solvent_issue Suboptimal Solvent or pH? extraction_check->solvent_issue cleanup_check Evaluate dSPE Cleanup Sorbents sorbent_issue Incorrect Sorbent Mix? cleanup_check->sorbent_issue solvent_issue->cleanup_check No solvent_solution Use Acetonitrile (with or without formic acid) Ensure pH is not strongly acidic solvent_issue->solvent_solution Yes sorbent_solution Use PSA for general cleanup Add C18 for fatty matrices Add GCB for pigmented matrices sorbent_issue->sorbent_solution Yes

Caption: Troubleshooting logic for low QuEChERS recovery of this compound.

Quantitative Data Summary: QuEChERS Parameters

ParameterConditionExpected Outcome for this compound Recovery
Extraction Solvent AcetonitrileGenerally provides good recovery for a wide range of pesticides, including foramsulfuron.[14]
Acetonitrile with 1% Formic AcidCan improve extraction efficiency for some sulfonylureas from certain matrices.[13]
dSPE Sorbent PSA (Primary Secondary Amine)Removes organic acids and other polar interferences.[12]
C18Removes fats and lipids.[12]
GCB (Graphitized Carbon Black)Removes pigments like chlorophyll.[12]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general guideline and may require optimization for specific water matrices.

Workflow for SPE of this compound in Water

sample Water Sample (100 mL) spike Spike with this compound sample->spike acidify Acidify to pH 3-4 with Formic Acid spike->acidify load Load Sample acidify->load condition Condition C18 SPE Cartridge (Methanol then Water) condition->load wash Wash with 5% Methanol in Water load->wash elute Elute with Acetonitrile wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow for Solid Phase Extraction of this compound from water.

Methodology:

  • Sample Preparation: To a 100 mL water sample, add a known amount of this compound standard solution. Acidify the sample to a pH of 3-4 using formic acid.[8]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes with 2 x 3 mL aliquots of acetonitrile into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS Extraction for this compound in Soil

This protocol is based on the widely used QuEChERS methodology for solid matrices.

Methodology:

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex to create a slurry. Add a known amount of this compound standard solution.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate). Shake vigorously for 1 minute.[15]

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing PSA and C18 sorbents. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at high speed (e.g., ≥5000 rcf) for 2 minutes.

  • Analysis: Take the supernatant for direct injection or after appropriate dilution for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for this compound

LLE is a classical extraction technique that can be effective for cleaner sample matrices.

Methodology:

  • Sample Preparation: To a 100 mL aqueous sample in a separatory funnel, add a known amount of this compound standard solution. Adjust the pH to neutral (around 7) if necessary.

  • Extraction: Add 50 mL of ethyl acetate to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Collection: Collect the upper organic layer (ethyl acetate).

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 50 mL portion of ethyl acetate. Combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

  • Concentration and Reconstitution: Evaporate the solvent to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

References

Dealing with peak shape issues of Foramsulfuron-d6 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Foramsulfuron-d6. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape issues encountered during chromatographic experiments.

Troubleshooting Guides

This section addresses specific peak shape problems in a question-and-answer format, providing potential causes and detailed solutions.

Q1: Why is my this compound peak exhibiting tailing?

Peak tailing, the asymmetry of a chromatographic peak where the latter half is broader than the front half, is a common issue that can compromise resolution and quantification.[1][2][3]

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Foramsulfuron, as a sulfonylurea, contains functional groups that can engage in secondary interactions with free silanol groups on the surface of silica-based columns.[1][2][4][5][6] These interactions lead to peak tailing, particularly at mid-range pH where silanols are ionized.[2][4]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (ideally to ≤ 3) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[4][5] It's crucial to operate away from the analyte's pKa to ensure a consistent ionization state.[2][7]

    • Solution 2: Use of Mobile Phase Modifiers: Incorporating a buffer (e.g., phosphate (B84403) or acetate, 5-10 mM) into the mobile phase helps maintain a stable pH and can mask residual silanol activity.[3][4][6] For basic compounds, adding a tail-suppressing agent like triethylamine (B128534) (≥20 mM) can also be effective, although this may not be ideal for MS detection.[5]

    • Solution 3: Column Selection: Employing a modern, high-purity, end-capped column with minimal residual silanol activity is highly recommended.[1][8] Alternatively, phases with polar-embedded groups or hybrid stationary phases can offer improved peak shape for polar and basic compounds.[2][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][4]

    • Solution: Reduce the injection volume or dilute the sample and reinject. If tailing is observed for all peaks in the chromatogram, column overload is a likely cause.[4] Consider using a column with a higher capacity (larger diameter, increased carbon content, or larger pore size).[4]

  • Column Contamination & Degradation: Accumulation of contaminants from the sample matrix on the column frit or at the head of the column can create active sites for secondary interactions.[1][4] Aggressive mobile phase conditions (e.g., high pH) can also lead to column bed degradation.[3]

    • Solution: Use a guard column or an in-line filter to protect the analytical column.[1] Implement a regular column cleaning and regeneration protocol. If the column is old or has been used extensively with complex matrices, replacement may be necessary.[3]

  • Extra-Column Effects: Excessive dead volume in the system (e.g., from long or wide-bore tubing between the injector, column, and detector) can contribute to peak broadening and tailing.[1][2]

    • Solution: Minimize tubing lengths and use tubing with a narrow internal diameter (e.g., 0.005"). Ensure all fittings are properly made to avoid dead volume.[2]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Is it column overload? (Dilute sample and re-inject) start->check_overload overload_yes Reduce sample concentration or injection volume check_overload->overload_yes Yes check_ph Adjust Mobile Phase pH (Lower to pH 2.5-3.0) check_overload->check_ph No end Problem Resolved overload_yes->end ph_improves Optimize pH and buffer concentration check_ph->ph_improves Improved check_column Use High-Purity, End-Capped Column check_ph->check_column No Improvement ph_improves->end column_improves Adopt new column for method check_column->column_improves Improved check_system Check for Extra-Column Volume (tubing, fittings) check_column->check_system No Improvement column_improves->end system_improves Optimize system connections check_system->system_improves Improved system_improves->end

Caption: Troubleshooting workflow for this compound peak tailing.

Q2: What causes peak fronting for my this compound analysis?

Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can also affect analytical accuracy.[5][9]

Potential Causes & Solutions:

  • Sample Overload (Concentration): Injecting a sample at a concentration that is too high is a primary cause of peak fronting.[9][10]

    • Solution: Systematically dilute the sample and re-inject. If the peak shape becomes symmetrical at lower concentrations, this confirms overloading.[9]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted, fronting peak.[1][9]

    • Solution: Whenever possible, dissolve the this compound standard in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure it is as weak as possible and inject the smallest possible volume.[9]

  • Column Collapse or Void: A physical change in the column packing, such as the creation of a void at the inlet or a collapse of the packed bed, can lead to peak fronting or splitting.[3][11] This can be caused by operating outside the column's recommended pH and temperature limits.[3]

    • Solution: First, reverse the column and flush it with a compatible solvent to see if a blocked frit is the issue. If fronting persists and affects all peaks, the column is likely irreversibly damaged and needs to be replaced.[3] Always operate within the manufacturer's specified limits for the column.

Logical Relationship for Peak Fronting Causes

G fronting Peak Fronting Observed overload Sample Overload (High Concentration) fronting->overload solvent Solvent Mismatch (Sample solvent > Mobile phase strength) fronting->solvent column_issue Column Degradation (Void or Collapse) fronting->column_issue

Caption: Common causes leading to peak fronting.

Q3: My this compound peak is splitting. What should I do?

Split peaks can be a sign of several issues, ranging from sample preparation to column or instrument problems.[12]

Potential Causes & Solutions:

  • Partially Blocked Column Frit: Debris from the sample, mobile phase, or instrument wear can partially clog the inlet frit of the column, causing the sample flow to be distributed unevenly onto the stationary phase.[3][12]

    • Solution: Disconnect the column from the detector, reverse it, and flush it with a strong solvent. If the problem persists, the frit may need to be replaced, or the entire column if the frit is not user-serviceable.

  • Incompatible Sample Solvent: Injecting a sample in a solvent that is not miscible with the mobile phase or is too strong can cause the sample to precipitate at the column head or travel unevenly, leading to a split peak.[12]

    • Solution: Prepare the sample in the mobile phase. If solubility is an issue, use a solvent that is compatible with the mobile phase and as weak as chromatographically possible.[12]

  • Column Bed Collapse/Void: A void at the head of the column can cause the sample band to split before the separation begins.[12][13]

    • Solution: This typically indicates a damaged column that needs to be replaced. Using a guard column can help extend the life of the analytical column.

  • Co-elution with an Interferent: The split peak may actually be two separate, closely eluting compounds.

    • Solution: Review the sample matrix and potential contaminants. Adjusting the mobile phase composition, gradient slope, or temperature may help to resolve the two peaks.

Experimental Workflow for Diagnosing Split Peaks

G start Split Peak Observed check_solvent Prepare sample in mobile phase start->check_solvent solvent_ok Problem Resolved (Solvent Mismatch) check_solvent->solvent_ok Peak is good check_column Reverse and flush column check_solvent->check_column Still split column_ok Problem Resolved (Blocked Frit) check_column->column_ok Peak is good replace_column Replace column check_column->replace_column Still split final_check Problem Resolved (Column Void) replace_column->final_check

Caption: Step-by-step workflow for troubleshooting split peaks.

Data & Protocols

Physicochemical Properties of Foramsulfuron

Understanding the properties of Foramsulfuron is key to developing a robust chromatographic method.

PropertyValueSignificance for Chromatography
Molecular Weight452.4 g/mol [14]Standard molecular weight for mass spectrometry.
logP (Kow)-0.78[14]Indicates the compound is relatively polar.
pKaNot explicitly found, but sulfonylureas are weakly acidic.The pKa is critical for selecting the mobile phase pH to control ionization and retention.[7][15]
SolubilitySoluble in acetonitrile (B52724) and methanol.[14]Useful for selecting sample solvents and mobile phase organic modifiers.
Recommended Mobile Phase Conditions for this compound

This table provides starting conditions to mitigate peak shape issues, particularly tailing.

ParameterRecommendationRationale
Column High-purity, end-capped C18 (e.g., <5 µm particles)Minimizes silanol interactions.[1][8]
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to ~2.7, suppressing silanol activity and ensuring Foramsulfuron is in a single protonated state.[4][5]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[4]
Buffer (Optional) 5-10 mM Ammonium Formate or AcetateProvides pH stability, especially if pH is critical for separation from metabolites.[3][6]
Flow Rate Dependent on column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column)To be optimized for best efficiency.
Temperature 30-40 °CCan improve peak shape and reduce mobile phase viscosity.
Experimental Protocol: Column Flushing and Cleaning

A regular maintenance protocol can prevent many peak shape issues.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Initial Wash: Flush the column with your mobile phase but without the buffer salts (e.g., 90:10 Water:Acetonitrile) for 20 column volumes. This removes precipitated buffers.

  • Organic Wash: Flush with 100% Acetonitrile for 20 column volumes to remove strongly retained non-polar compounds.

  • Stronger Wash (if needed): For stubborn contaminants, a sequence of solvents can be used. A typical reversed-phase cleaning protocol is:

    • 20 column volumes of Isopropanol (B130326)

    • 20 column volumes of Methylene (B1212753) Chloride*

    • 20 column volumes of Isopropanol*

    • 20 column volumes of 100% Acetonitrile

    • Note: Ensure solvent compatibility. An intermediate solvent like isopropanol is needed when switching between non-miscible solvents like methylene chloride and aqueous phases.

  • Re-equilibration: Before use, flush the column with the initial mobile phase conditions for at least 20 column volumes until the baseline is stable.

Frequently Asked Questions (FAQs)

  • Q: Can the deuterated (d6) label affect the peak shape of Foramsulfuron?

    • A: Generally, deuterium (B1214612) labeling does not significantly alter the physicochemical properties that influence chromatographic peak shape. The retention time might shift slightly (typically eluting slightly earlier), but issues like tailing or fronting will be caused by the same factors as the non-deuterated analog.

  • Q: Is it better to use Acetonitrile or Methanol as the organic modifier?

    • A: Both can be effective. Acetonitrile often provides sharper peaks and lower viscosity, leading to lower backpressure. However, Methanol can offer different selectivity. The choice may influence peak shape, and it is worth evaluating both during method development.[4]

  • Q: My method was working well, but now the this compound peak is tailing. What is the most likely cause?

    • A: The most common cause for gradual performance degradation is column contamination or aging.[3] Contaminants from the sample matrix can bind to the stationary phase, creating active sites that cause tailing.[4] The first step should be to implement a column cleaning protocol or, if the column is old, replace it. Using a guard column is a good preventative measure.[1]

  • Q: What is an acceptable tailing factor?

    • A: For quantitative analysis, a USP tailing factor (T) between 0.9 and 1.5 is generally considered acceptable. A value greater than 2 indicates significant tailing that could impact integration and accuracy.[4]

References

Minimizing ion suppression/enhancement for Foramsulfuron-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and enhancement during the analysis of Foramsulfuron-d6.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement in the context of LC-MS/MS analysis of this compound?

Ion suppression or enhancement, collectively known as matrix effects, are phenomena where components of the sample matrix other than the analyte of interest alter the ionization efficiency of the target analyte, in this case, this compound.[1][2][3] Ion suppression leads to a decrease in the analyte signal, while ion enhancement results in an increased signal.[2][4] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[1][5]

Q2: Why is this compound used in the analysis of Foramsulfuron?

This compound is a stable isotope-labeled internal standard (SIL-IS) for Foramsulfuron. Because it is structurally almost identical to Foramsulfuron, it co-elutes during chromatographic separation and experiences the same degree of ion suppression or enhancement.[4][6] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1][2]

Q3: What are the common causes of ion suppression/enhancement for this compound?

The primary causes of ion suppression or enhancement for this compound are co-eluting matrix components from the sample.[1][7] These can include salts, lipids, proteins, and other endogenous or exogenous compounds present in complex matrices like soil, water, and biological samples.[2] The composition of the matrix significantly influences the extent of these effects. For example, leafy green vegetables have been shown to cause significant matrix effects for a range of herbicides.[8][9]

Q4: How can I determine if ion suppression or enhancement is affecting my this compound analysis?

A common method to assess matrix effects is to compare the signal response of this compound in a post-extraction spiked blank sample matrix to the response in a neat solvent.[1] A lower response in the matrix indicates ion suppression, while a higher response suggests ion enhancement. Another approach is a post-column infusion experiment, which can identify the regions in the chromatogram where suppression or enhancement occurs.[1]

Troubleshooting Guide

Issue 1: Significant ion suppression is observed even when using this compound.

  • Possible Cause 1: High Concentration of Co-eluting Matrix Components.

    • Troubleshooting Step: Improve the sample preparation method to remove more of the interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[1][2][10] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also commonly used for pesticide residue analysis and can be optimized.[11]

  • Possible Cause 2: Sub-optimal Chromatographic Separation.

    • Troubleshooting Step: Modify the LC method to better separate this compound from the suppressive matrix components. This can be achieved by:

      • Adjusting the mobile phase composition or gradient profile.[2]

      • Trying a different stationary phase (column chemistry).[1]

      • Reducing the flow rate, as lower flow rates can sometimes reduce ion suppression.[1][7]

  • Possible Cause 3: Sample Dilution is Insufficient.

    • Troubleshooting Step: Diluting the final sample extract can significantly reduce the concentration of matrix components, thereby minimizing ion suppression.[4][7][9] Experiment with different dilution factors (e.g., 5x, 10x, 20x) to find the optimal balance between reducing matrix effects and maintaining sufficient sensitivity for detection.[11]

Issue 2: Inconsistent or poor recovery of this compound.

  • Possible Cause 1: Analyte Interaction with HPLC System Components.

    • Troubleshooting Step: Some compounds, particularly those with chelating properties, can interact with the stainless steel components of standard HPLC systems, leading to poor peak shape and recovery.[12] Consider using a metal-free or PEEK-lined column and tubing to minimize these interactions.[12]

  • Possible Cause 2: Inefficient Extraction during Sample Preparation.

    • Troubleshooting Step: Re-evaluate and optimize the extraction procedure. Ensure the pH of the extraction solvent is appropriate for Foramsulfuron and that the solvent itself is suitable for the sample matrix. The efficiency of the chosen sample cleanup method (e.g., SPE cartridge type and wash/elution steps) should also be verified.

Issue 3: Ion enhancement is observed, leading to overestimation.

  • Possible Cause: Co-eluting compounds are enhancing the ionization of this compound.

    • Troubleshooting Step: Similar to addressing ion suppression, the primary strategies are to improve chromatographic separation and sample cleanup to remove the enhancing compounds.[2][4] While less common than suppression, ion enhancement can still lead to inaccurate results.[3] The use of this compound as an internal standard is critical in these situations to compensate for the signal enhancement.

Data Presentation

Table 1: Matrix Effects of Foramsulfuron in Different Vegetable Matrices

Vegetable FamilyMatrixMatrix Effect (%)Type of Effect
SolanaceaeTomato21 - 79Suppression
Leafy GreensParsley2 - 19Suppression

Data summarized from a study on 57 herbicides, indicating the range of ion suppression observed for Foramsulfuron in specific vegetable matrices.[8][9]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects for this compound

  • Preparation of Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Create a working standard solution by diluting the stock solution to a known concentration in the initial mobile phase.

    • Prepare matrix-matched standards by spiking blank matrix extract (that has undergone the full sample preparation procedure) with the this compound working solution at the same concentration.

  • LC-MS/MS Analysis:

    • Inject the neat solvent standard and the matrix-matched standard into the LC-MS/MS system.

    • Analyze multiple replicates of each to ensure reproducibility.

  • Calculation of Matrix Effect:

    • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Neat Solvent Standard) x 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[13]

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_decision Decision Point cluster_mitigation Mitigation Strategies cluster_validation Validation A Inaccurate this compound Quantification B Prepare Neat vs. Matrix-Matched Standards A->B C Analyze via LC-MS/MS B->C D Calculate Matrix Effect (%) C->D E Significant Suppression/Enhancement? D->E F Optimize Sample Preparation (e.g., SPE, Dilution) E->F Yes G Optimize Chromatography (e.g., Gradient, Column) E->G Yes H Use this compound for Normalization E->H Yes J Proceed with Validated Method E->J No I Re-evaluate Matrix Effect F->I G->I H->J I->E MitigationStrategies cluster_main Strategies to Minimize Ion Suppression cluster_sampleprep Sample Prep Techniques cluster_chromatography Chromatography Adjustments A Sample Preparation Optimization D Solid-Phase Extraction (SPE) A->D E Liquid-Liquid Extraction (LLE) A->E F QuEChERS A->F G Sample Dilution A->G B Chromatographic Optimization H Gradient Modification B->H I Alternative Column Chemistry B->I J Flow Rate Adjustment B->J K Use of Metal-Free Components B->K C Internal Standard Normalization

References

Technical Support Center: Handling Over-Curve Samples with Internal Standardization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling samples that fall above the upper limit of quantitation (ULOQ), commonly known as over-curve samples, when using internal standardization methods.

Frequently Asked Questions (FAQs)

Q1: What is an "over-curve" or "Above the Upper Limit of Quantitation (ULOQ)" sample?

An over-curve sample is a sample where the concentration of the analyte is higher than the highest concentration standard on the calibration curve.[1][2][3] The instrument response for such a sample falls outside the validated linear range of the assay, and therefore, its concentration cannot be accurately determined by direct extrapolation.

Q2: Why can't I just dilute the final sample extract after adding the internal standard (IS)?

With internal standardization, quantification is based on the ratio of the analyte response to the internal standard response.[4][5] If you dilute the sample after adding the IS, you dilute both the analyte and the IS by the same factor.[1][6] This means the ratio of their responses remains unchanged, and the sample will still appear to be over-curve.[1][6] The purpose of the IS is to correct for volumetric inconsistencies during sample preparation, and this property prevents simple post-preparation dilution from being effective.[1][7]

Q3: What is the correct procedure for diluting an over-curve sample when using an internal standard?

The correct approach is to dilute the original sample with a blank matrix before adding the internal standard.[1][6] This reduces the analyte concentration to fall within the calibration range while allowing the standard concentration of the IS to be added, thus enabling an accurate determination of the analyte-to-IS ratio.

Q4: What is "dilution integrity" or "dilution linearity" and why is it important?

Dilution integrity, also known as dilution linearity, is a validation parameter that demonstrates that diluting a sample with a blank matrix does not affect the accuracy and precision of the analytical method.[2][8][9] It is crucial to validate your dilution procedure to ensure that the reported concentration of the diluted sample, when multiplied by the dilution factor, accurately reflects the concentration of the original, undiluted sample.[9][10] Regulatory bodies like the FDA require demonstration of dilution integrity for bioanalytical methods.[2][11]

Q5: What are the acceptance criteria for dilution integrity validation?

For dilution integrity to be established, the mean concentration of the diluted quality control (QC) samples should typically be within ±15% of the nominal concentration after correcting for the dilution factor, and the precision (coefficient of variation, CV) should not exceed 15%.[9] Some guidelines may allow for ±20% for both accuracy and precision.[2][8] It's essential to consult the relevant regulatory guidelines for specific requirements.

Troubleshooting Guides

Scenario 1: An unknown sample is identified as over-curve after the initial analysis.

Problem: A sample result is above the ULOQ of the calibration curve.

Solution:

  • Identify and Document: Flag the sample as "over-curve" or ">ULOQ" in your records.[10]

  • Retrieve Stored Aliquot: Obtain a stored aliquot of the original, unprocessed sample.

  • Perform Pre-Dilution: Based on the estimated concentration from the initial run, calculate an appropriate dilution factor. Dilute the sample with a blank matrix (e.g., plasma, urine from an untreated source).[1][6]

  • Add Internal Standard: To the diluted sample, add the same amount of internal standard as used for the calibration standards and other samples.[1]

  • Re-process and Analyze: Process the diluted sample along with a new set of calibration standards and QCs.

  • Calculate Final Concentration: Multiply the concentration obtained for the diluted sample by the dilution factor to determine the final concentration of the original sample.[10]

Scenario 2: Samples are consistently falling above the ULOQ.

Problem: A large number of samples in a study are found to be over-curve.

Solution:

  • Option A: Proactive Dilution: If you anticipate high concentrations, you can prepare two sets of samples: one undiluted and one with a pre-determined dilution factor. Analyze the diluted set for expected high-concentration samples. This approach can save time by avoiding re-analysis.[1]

  • Option B: Re-validate the Assay with an Extended Calibration Range: If high concentrations are the norm, it may be more efficient to extend the calibration curve range.[2][12] This involves preparing and validating new, higher concentration standards and QCs. This re-validation must demonstrate acceptable accuracy, precision, and linearity over the new, wider range.[2]

Experimental Protocols

Protocol 1: Validating a 10-Fold Dilution (Dilution Integrity)
  • Prepare a High-Concentration QC Sample: Spike a blank matrix with the analyte at a concentration significantly above the ULOQ (e.g., 5-10 times the ULOQ).

  • Perform Serial Dilutions: Prepare at least five replicates of a 10-fold dilution by taking one part of the high-concentration QC and adding nine parts of the blank matrix.

  • Add Internal Standard: Add the standard concentration of the internal standard to each diluted QC replicate.

  • Process and Analyze: Process these diluted QCs along with a full calibration curve and standard QCs.

  • Assess Accuracy and Precision: Calculate the concentration of the diluted QCs and multiply by the dilution factor (10). The mean of the back-calculated concentrations should be within ±15% of the nominal high-concentration QC value, and the precision (%CV) of the replicates should be ≤15%.[9]

ParameterAcceptance CriteriaExample ResultPass/Fail
Accuracy Mean concentration within ±15% of nominal value+5.8%Pass
Precision %CV of replicate measurements ≤15%7.2%Pass

Visualizing the Workflow

Diagram 1: Standard Workflow for Internal Standardization

cluster_prep Sample Preparation cluster_analysis Analysis Sample Original Sample Add_IS Add Internal Standard Sample->Add_IS Process Sample Processing (e.g., Extraction) Add_IS->Process Analyze Instrumental Analysis (e.g., LC-MS/MS) Process->Analyze Quantify Quantification using Analyte/IS Ratio Analyze->Quantify

Caption: Standard sample processing workflow using internal standardization.

Diagram 2: Troubleshooting Workflow for Over-Curve Samples

Start Initial Analysis Check Concentration > ULOQ? Start->Check Report Report Result Check->Report No Troubleshoot Over-Curve Sample Procedure Check->Troubleshoot Yes Dilute Dilute Original Sample with Blank Matrix Troubleshoot->Dilute Add_IS Add Internal Standard Dilute->Add_IS Reanalyze Re-process and Analyze Add_IS->Reanalyze Calculate Calculate Final Concentration (Result x Dilution Factor) Reanalyze->Calculate Calculate->Report

Caption: Decision workflow for handling over-curve samples.

References

Selecting the appropriate adjuvant for foramsulfuron studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for foramsulfuron (B69221) studies. This resource provides researchers, scientists, and drug development professionals with detailed guidance on the selection and use of adjuvants in experiments involving foramsulfuron.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my foramsulfuron treatment showing poor weed control?

A1: Several factors can contribute to reduced efficacy. Consider the following troubleshooting steps:

  • Adjuvant Selection: The choice of adjuvant is critical and depends on the target weed species. For many annual grasses like giant foxtail, methylated seed oil (MSO) provides significantly better control than non-ionic surfactants (NIS) or crop oil concentrates (COC).[1][2] For broadleaf weeds like velvetleaf, the addition of a nitrogen fertilizer (e.g., UAN or AMS) to MSO is crucial for enhancing activity.[1][3]

  • Weed Species and Growth Stage: Foramsulfuron's effectiveness is species-specific.[2] Applications should target weeds at their early growth stages for optimal results.

  • Water Quality: Hard water containing cations like calcium and magnesium can reduce the effectiveness of weak-acid herbicides like foramsulfuron. Using a water conditioner such as ammonium (B1175870) sulfate (B86663) (AMS) can overcome this antagonism.[4]

  • Environmental Conditions: In low humidity environments, spray droplets can evaporate quickly. Oil-based adjuvants like MSO can slow this process, allowing for greater herbicide absorption compared to surfactants.[4][5]

  • Soil pH: Soil pH can affect the availability and degradation of foramsulfuron. High pH can lead to increased persistence but may reduce uptake, while very acidic soils can cause rapid degradation, reducing residual control.[6]

Q2: Which adjuvant should I choose for my foramsulfuron experiment?

A2: The optimal adjuvant depends primarily on your target weed species.

  • For difficult-to-control grasses (e.g., giant foxtail, barnyardgrass): Methylated Seed Oil (MSO) is the most effective choice. Studies have shown that foramsulfuron with MSO or MSO plus a nitrogen source (UAN or AMS) provides 90% or greater control of giant foxtail, whereas combinations with COC or NIS may provide as little as 20% control.[1][2]

  • For broadleaf weeds (e.g., velvetleaf, common lambsquarters): A combination of MSO and a nitrogen fertilizer like Urea Ammonium Nitrate (UAN) or Ammonium Sulfate (AMS) is recommended.[1][3]

  • General Use: While Non-Ionic Surfactants (NIS) and Crop Oil Concentrates (COC) can be used, they generally provide less enhancement than MSO, especially for grass weeds.[1] Their performance can be improved by adding a nitrogen fertilizer.[1][3]

Q3: Can the addition of an adjuvant increase crop injury?

A3: While foramsulfuron is generally safe for tolerant crops like corn, adjuvants can sometimes increase the risk of minor, temporary injury.[2][7]

  • MSO adjuvants are more aggressive in breaking down the leaf cuticle, which enhances herbicide uptake but can also lead to a higher potential for crop response, especially under high temperatures.[4]

  • Visible injury, if it occurs, is typically minor (5-9%) and transient, with the crop recovering within a few weeks.[7]

  • To mitigate risk, always adhere to labeled rates and consider using reduced herbicide rates when pairing with highly effective adjuvants like MSO.[4]

Q4: How does a nitrogen source like UAN or AMS improve foramsulfuron's efficacy?

A4: Nitrogen fertilizers like UAN (urea ammonium nitrate) and AMS (ammonium sulfate) act as adjuvants in several ways. They can increase the phytotoxicity of foramsulfuron and improve its penetration into the weed.[3] AMS is particularly effective at overcoming antagonism from hard water cations, ensuring the herbicide remains active in the spray solution.[4]

Data Presentation: Efficacy of Foramsulfuron with Various Adjuvants

The following table summarizes data from greenhouse and field studies, demonstrating the impact of different adjuvant combinations on foramsulfuron's efficacy against various weed species.

Target Weed SpeciesForamsulfuron + Adjuvant CombinationEfficacy (% Control or Growth Reduction)Study EnvironmentSource(s)
Giant Foxtail (Setaria faberi)MSO or MSO + 28% UAN≥ 90%Greenhouse[2]
COC or NIS20%Greenhouse[2]
MSO-based adjuvantsGreater control than COC-basedField[7]
Barnyardgrass (Echinochloa crus-galli)MSOHighest Control (GR80)Greenhouse[1][3]
COCIntermediate Control (GR80)Greenhouse[1][3]
NISLowest Control (GR80)Greenhouse[1][3]
Velvetleaf (Abutilon theophrasti)MSO + Nitrogen Fertilizer (UAN or AMS)Significantly Enhanced ControlGreenhouse[1][3]
MSOGood ControlGreenhouse[1][3]
Annual Weeds (General) MSO + Nitrogen FertilizerGreatest Level of Weed ControlField[1][3]

GR80: Growth Reduction of 80%

Experimental Protocols

Protocol: Field Efficacy Trial for Foramsulfuron and Adjuvants

This protocol outlines a standard methodology for conducting a field trial to evaluate the efficacy of foramsulfuron with different adjuvants.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: 10 feet by 40 feet is a standard size.[7]

  • Crop: Plant a suitable foramsulfuron-tolerant crop (e.g., 'Pioneer 35Y67 LL' corn) in rows (e.g., 30-inch spacing).[7]

2. Treatment Preparation:

  • Herbicide: Foramsulfuron applied at a specified rate (e.g., a reduced rate of 67% of the field dose to better differentiate adjuvant performance).[1][3]

  • Adjuvants: Prepare treatments including foramsulfuron alone (control), and foramsulfuron mixed with various adjuvants such as NIS, COC, MSO, and combinations with nitrogen fertilizers (UAN or AMS) at manufacturer-recommended rates.

3. Application:

  • Equipment: Use a calibrated CO2 backpack sprayer for uniform application.[7]

  • Nozzles: Equip the sprayer with flat fan nozzles (e.g., XR8002) to ensure consistent coverage.[7]

  • Spray Volume: Calibrate to deliver a consistent volume, for example, 15 gallons per acre (GPA).[7]

  • Pressure: Maintain a constant pressure during application (e.g., 26.5 PSI).[7]

  • Timing: Apply post-emergence when weeds are at a consistent growth stage (e.g., 4-6 inches in height).[7]

4. Data Collection and Evaluation:

  • Record Environmental Data: Note the air/soil temperature, soil moisture, wind speed, and relative humidity at the time of application.[7]

  • Crop Injury Assessment: Visually assess crop injury at set intervals, such as 7, 14, and 28 days after application (DAA), using a 0% (no injury) to 100% (crop death) scale.[7]

  • Weed Control Efficacy: Visually rate the percent control for each target weed species at the same intervals, comparing treated plots to the untreated control.

  • Biomass Reduction (Optional): At a later time point (e.g., 28 DAA), harvest above-ground weed biomass from a defined area (e.g., a quadrat) within each plot. Dry the biomass and weigh it to quantify growth reduction.

5. Statistical Analysis:

  • Analyze the collected data (crop injury, weed control ratings, biomass) using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Perform a means separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Visualizations

Logical Workflow for Adjuvant Selection

Adjuvant_Selection_Workflow Start Start: Identify Target Weed(s) Weed_Type Is the primary target a difficult-to-control grass species (e.g., Giant Foxtail, Barnyardgrass)? Start->Weed_Type Broadleaf_Check Are broadleaf weeds also present (e.g., Velvetleaf)? Weed_Type->Broadleaf_Check No MSO_Rec Recommended Adjuvant: Methylated Seed Oil (MSO) Weed_Type->MSO_Rec Yes MSO_N_Rec Recommended Adjuvant: MSO + Nitrogen Fertilizer (UAN or AMS) Broadleaf_Check->MSO_N_Rec Yes NIS_COC_Rec Consider: NIS or COC + Nitrogen Fertilizer (Note: May be less effective) Broadleaf_Check->NIS_COC_Rec No MSO_Rec->MSO_N_Rec Broadleaf weeds also present

Caption: Adjuvant selection workflow for foramsulfuron based on target weed type.

Foramsulfuron Mechanism of Action Pathway

Foramsulfuron_MOA cluster_plant_cell Susceptible Weed Cell Foramsulfuron Foramsulfuron ALS_Enzyme Acetolactate Synthase (ALS) Enzyme Foramsulfuron->ALS_Enzyme Inhibits Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS_Enzyme->Amino_Acids Catalyzes Synthesis of Protein_Synthesis Protein Synthesis & Cell Division Amino_Acids->Protein_Synthesis Essential for Weed_Death Cessation of Growth & Weed Death Protein_Synthesis->Weed_Death Leads to

Caption: Foramsulfuron inhibits the ALS enzyme, halting amino acid production and leading to weed death.

References

Validation & Comparative

Determining Foramsulfuron's Limits of Detection and Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical approaches for determining the limit of detection (LOD) and limit of quantification (LOQ) of the herbicide Foramsulfuron, with a focus on the strategic use of its deuterated isotopologue, Foramsulfuron-d6, as an internal standard. The use of an isotopically labeled internal standard is a critical component in robust analytical method development, offering significant advantages in accuracy and precision, particularly in complex matrices encountered in environmental and food safety testing.

Superiority of Isotope Dilution Mass Spectrometry with this compound

The gold standard for quantitative analysis of organic micropollutants like Foramsulfuron is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Within this technique, the choice of calibration strategy significantly impacts the reliability of the results. The use of a stable isotope-labeled internal standard, such as this compound, in an isotope dilution mass spectrometry (IDMS) approach is widely recognized for its ability to compensate for variations during sample preparation and analysis. These variations can include sample loss during extraction and cleanup, matrix effects—where other components in the sample suppress or enhance the analyte signal—and fluctuations in instrument response.

This compound is chemically identical to Foramsulfuron, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the workflow, the ratio of the native analyte to the internal standard can be used for quantification. This ratio remains constant even if sample is lost, or if matrix effects alter the absolute signal intensity of both compounds, leading to more accurate and precise measurements.

In contrast, the external standard method, which relies on a calibration curve generated from standards prepared in a clean solvent, is more susceptible to inaccuracies caused by matrix effects and variations in sample preparation. While simpler to implement, it does not account for the unique interferences present in each sample, which can lead to either underestimation or overestimation of the analyte concentration.

Comparative Performance Data

AnalyteMethodMatrixLimit of Quantification (LOQ)Reference
ForamsulfuronUPLC-MS/MSSoybeans, Wheat, Rice, and Maize0.005 mg/kg[1]

mg/kg is equivalent to parts per million (ppm)

The achievement of a 0.005 mg/kg LOQ in complex food matrices highlights the sensitivity of modern UPLC-MS/MS systems. The use of an internal standard like this compound is instrumental in attaining such low detection limits with high accuracy and precision by mitigating matrix-induced signal suppression or enhancement.

Experimental Protocol: Determination of Foramsulfuron in Water by SPE and UPLC-MS/MS with this compound Internal Standard

This protocol describes a general procedure for the extraction, cleanup, and analysis of Foramsulfuron in water samples using solid-phase extraction (SPE) followed by UPLC-MS/MS with this compound as an internal standard.

Sample Preparation (Solid-Phase Extraction)
  • Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH of 3-4 using formic acid.

  • Internal Standard Spiking: Spike the acidified water sample with a known concentration of this compound solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Pass the entire spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained Foramsulfuron and this compound from the cartridge with 5 mL of acetonitrile (B52724) into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.[2]

UPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both Foramsulfuron and this compound need to be optimized based on the specific instrument.

Determination of LOD and LOQ

The LOD and LOQ can be determined using several methods, with the signal-to-noise ratio (S/N) and the standard deviation of the response and the slope of the calibration curve being common approaches.

  • Signal-to-Noise Ratio: The LOD is typically defined as the concentration that produces a signal-to-noise ratio of 3, while the LOQ corresponds to a signal-to-noise ratio of 10.

  • Calibration Curve Method: The LOD and LOQ can be calculated from the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

Visualizing the Workflow and Logic

To better illustrate the analytical process and the rationale for using an internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quantification Quantification & Results sample Water Sample acidify Acidify to pH 3-4 sample->acidify spike Spike with this compound acidify->spike load Load Sample onto Cartridge spike->load condition Condition C18 SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute with Acetonitrile wash->elute concentrate Evaporate to Dryness elute->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute inject Inject Sample reconstitute->inject chromatography Chromatographic Separation inject->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection data_processing Data Processing ms_detection->data_processing calculate_ratio Calculate Foramsulfuron / this compound Ratio data_processing->calculate_ratio determine_conc Determine Foramsulfuron Concentration calculate_ratio->determine_conc calibration_curve Generate Calibration Curve calibration_curve->determine_conc lod_loq Determine LOD & LOQ determine_conc->lod_loq

Caption: Experimental workflow for Foramsulfuron analysis.

logical_relationship cluster_external External Standard Method cluster_internal Internal Standard (this compound) Method es_cal Calibration Curve (Analyte in Solvent) es_quant Direct Quantification es_cal->es_quant es_sample Sample Analysis es_sample->es_quant es_result es_result es_quant->es_result Result (Affected by Matrix Effects) is_spike Spike Sample with This compound is_sample Sample Analysis is_spike->is_sample is_cal Calibration Curve (Analyte/IS Ratio) is_quant Quantification via Ratio is_cal->is_quant is_ratio Calculate Analyte/IS Ratio is_sample->is_ratio is_ratio->is_quant is_result is_result is_quant->is_result Result (Compensates for Matrix Effects)

Caption: Comparison of quantification approaches.

References

A Researcher's Guide to Cross-Validation of Analytical Methods with Different Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the precise quantification of analytes in biological matrices is paramount.[1] Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalysis, valued for its sensitivity and specificity.[1] A critical component of robust LC-MS assays is the use of internal standards (IS) to correct for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are considered the most effective as they exhibit nearly identical physicochemical properties to the analyte of interest.[1][2][3] However, the choice of a deuterated standard is not always straightforward. The number and position of deuterium (B1214612) atoms can influence the chromatographic behavior and mass spectral response, potentially impacting the accuracy and precision of the results.[1][4] Therefore, a thorough cross-validation of results obtained with different deuterated standards is essential to ensure method robustness and data integrity.[1]

This guide provides a framework for objectively comparing the performance of different deuterated standards, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Deuterated Standards

The selection of an appropriate deuterated internal standard can significantly affect the results of an LC-MS/MS assay.[1] A comparative study on the quantification of testosterone (B1683101) using three different internal standards—testosterone-d2, testosterone-d5, and ¹³C₃-testosterone—highlights the potential for variability. While specific data from this particular study is not publicly available, the following tables illustrate how such a comparison could be presented. The data is hypothetical but representative of typical validation parameters.

Table 1: Comparison of Calibration Curve Parameters

Internal StandardRegression EquationCorrelation Coefficient (r²)
Analyte-d3y = 1.05x + 0.0020.998
Analyte-d5y = 0.98x + 0.0050.997
Analyte-d7y = 1.12x - 0.0010.995

Table 2: Comparison of Accuracy and Precision Data for Quality Control Samples

QC LevelInternal StandardNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low Analyte-d354.9599.04.5
Analyte-d555.10102.05.2
Analyte-d754.7595.06.8
Medium Analyte-d35050.5101.03.2
Analyte-d55049.098.04.1
Analyte-d75052.5105.05.5
High Analyte-d3200198.099.02.5
Analyte-d5200204.0102.03.8
Analyte-d7200190.095.04.9

Table 3: Comparison of Matrix Effect

Internal StandardMatrix Factor (Low QC)Matrix Factor (High QC)IS-Normalized Matrix Factor (%CV)
Analyte-d30.981.023.5
Analyte-d50.951.054.8
Analyte-d70.881.108.2

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible cross-validation of analytical methods.

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the analyte and each deuterated internal standard.[5]

  • Stock Solutions: Prepare individual stock solutions of the analyte and each deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions:

    • From the analyte stock solution, prepare a series of working solutions for the calibration standards and quality control (QC) samples by serial dilution.

    • From each deuterated internal standard stock solution, prepare a separate working solution at a concentration that will yield a consistent and appropriate response when added to the samples.

Preparation of Calibration Curve and Quality Control Samples

Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.[5]

  • Calibration Standards: Prepare a set of at least six to eight non-zero calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with the appropriate analyte working solutions. The range should cover the expected concentrations of the study samples.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.[6] These should be prepared from a separate stock solution than the calibration standards.

Sample Preparation and Analysis

Objective: To process and analyze the samples to generate data for each deuterated standard.

  • For each deuterated standard being evaluated, process a full set of calibration standards, QC samples, and blank matrix samples.[1]

  • Add a consistent amount of the respective deuterated internal standard working solution to each sample (except for the double blank).[1]

  • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[1]

  • Analyze the extracted samples using the developed LC-MS/MS method.[1]

Data Analysis and Acceptance Criteria

Objective: To evaluate the performance of each deuterated standard based on regulatory guidelines.

  • For each dataset generated with a different internal standard, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.[1]

  • Calculate the concentration of the QC samples using the respective calibration curve.[1]

  • The accuracy and precision for each set of QCs should be within the acceptance criteria defined by the FDA and EMA guidelines (typically ±15% for accuracy and ≤15% for precision, with ±20% and ≤20% for the LLOQ).[1][6]

  • Compare the concentration values obtained for the same set of "unknown" samples using each of the different internal standards. For at least two-thirds of the samples, the percent difference between the results from the two methods should be within ±20% of their mean.[7]

Mandatory Visualization

The following diagrams illustrate the key workflows in the cross-validation of analytical methods with different deuterated standards.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solutions (Analyte & IS variants) prep_working Prepare Working Solutions prep_stock->prep_working prep_cal_qc Prepare Calibration Standards & QCs prep_working->prep_cal_qc sample_prep Sample Preparation (for each IS variant) prep_cal_qc->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Calibration Curve Generation lcms_analysis->data_processing performance_eval Performance Evaluation (Accuracy, Precision, Matrix Effect) data_processing->performance_eval method_comparison Method Comparison & Selection performance_eval->method_comparison

Caption: Workflow for cross-validating different deuterated internal standards.

InternalStandardSelection start Start: Need for Bioanalytical Method is_available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? start->is_available use_sil Use SIL-IS (e.g., Deuterated Standard) is_available->use_sil Yes consider_analog Consider Structural Analog IS is_available->consider_analog No validate Proceed with Method Validation use_sil->validate consider_analog->validate end Validated Method validate->end

Caption: Decision pathway for internal standard selection in bioanalytical methods.[3]

References

A Comparative Performance Analysis of Foramsulfuron and Mesotrione Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Agricultural Scientists

The effective management of weed populations is a cornerstone of modern agricultural productivity. Among the chemical tools available, foramsulfuron (B69221) and mesotrione (B120641) represent two widely utilized post-emergence herbicides with distinct mechanisms of action and weed control spectrums. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for weed management strategies.

Mechanisms of Action: A Tale of Two Pathways

Foramsulfuron and mesotrione control weeds through entirely different biochemical pathways, a critical factor in their respective spectrum of activity and in strategies for managing herbicide resistance.[1]

Foramsulfuron , a member of the sulfonylurea chemical family, inhibits the acetolactate synthase (ALS) enzyme.[1][2] This enzyme is pivotal for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants.[1][3] Inhibition of ALS leads to a cessation of growth, followed by chlorosis and necrosis, ultimately resulting in plant death.[1]

Mesotrione , belonging to the triketone class of herbicides, targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is a key component in the biochemical pathway that synthesizes plastoquinone (B1678516) and tocopherols, which are essential for carotenoid biosynthesis.[1] Carotenoids protect chlorophyll (B73375) from photo-oxidation.[1] By inhibiting HPPD, mesotrione causes the degradation of chlorophyll, leading to the characteristic bleaching or whitening of susceptible plant tissues, followed by necrosis and death.[1]

cluster_foramsulfuron Foramsulfuron Pathway cluster_mesotrione Mesotrione Pathway Foramsulfuron Foramsulfuron ALS Acetolactate Synthase (ALS) Foramsulfuron->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Growth_Inhibition Growth Inhibition, Chlorosis, Necrosis ALS->Growth_Inhibition Leads to Protein Protein Synthesis & Cell Division BCAA->Protein Mesotrione Mesotrione HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Mesotrione->HPPD Inhibits Plastoquinone Plastoquinone & Tocopherols HPPD->Plastoquinone Catalyzes Bleaching Bleaching, Necrosis HPPD->Bleaching Leads to Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll

Figure 1: Comparative signaling pathways of Foramsulfuron and Mesotrione.

Performance Comparison: Efficacy on Key Weed Species

The following tables summarize the performance of foramsulfuron and mesotrione on various grass and broadleaf weeds based on available experimental data. Efficacy can be influenced by factors such as weed growth stage, application rate, and environmental conditions.

Table 1: Efficacy on Grass Weeds

Weed SpeciesScientific NameForamsulfuron Efficacy (%)Mesotrione Efficacy (%)Notes
Green FoxtailSetaria viridis>80[4]51-59[4]Mesotrione is generally weak on grass weeds.[4][5][6]
Yellow FoxtailSetaria pumila>80[4]--
ShattercaneSorghum bicolor>90[4]--
Large CrabgrassDigitaria sanguinalis25-81[7]-Mesotrione has no adverse effect on large crabgrass control when tank-mixed with sulfonylureas.[7]

Table 2: Efficacy on Broadleaf Weeds

Weed SpeciesScientific NameForamsulfuron Efficacy (%)Mesotrione Efficacy (%)Notes
Redroot PigweedAmaranthus retroflexus99[8]95[1]Both herbicides are effective.
Common LambsquartersChenopodium albumPartial Control[1]95[1]Mesotrione provides excellent control.[1]
VelvetleafAbutilon theophrastiSatisfactory Control[1]Excellent Control[1]Mesotrione is highly effective.
Common RagweedAmbrosia artemisiifolia-Partial Control[1]Addition of atrazine (B1667683) to mesotrione improves control.[9]
Black NightshadeSolanum nigrum95[1]-Foramsulfuron shows strong efficacy.
Wild MustardSinapis arvensis95[1]-Foramsulfuron shows strong efficacy.

Tank Mixtures and Potential for Antagonism

To broaden the weed control spectrum, foramsulfuron and mesotrione are often applied as a tank mixture.[2] While this combination can provide control of both grass and broadleaf weeds, several studies have reported antagonistic interactions, particularly a reduction in the efficacy of sulfonylurea herbicides on certain grass species when mixed with mesotrione.[4][5][7][10]

  • Reduced Grass Control: Tank mixing mesotrione with foramsulfuron has been shown to reduce the control of green foxtail and shattercane.[5][7][10] For instance, one study observed that the visual injury of green foxtail was 51-59% with a mesotrione and foramsulfuron tank mix, whereas foramsulfuron alone achieved over 80% injury.[4]

  • Influence of Atrazine: The addition of atrazine to the tank mix can further exacerbate this antagonism.[4][7][10]

  • Mechanism of Antagonism: The reduction in efficacy is suggested to be due to decreased absorption and translocation of the sulfonylurea herbicide in the presence of mesotrione, which can cause rapid desiccation of the leaf surface.[11]

Experimental Protocols for Herbicide Efficacy Evaluation

A standardized experimental protocol is crucial for the accurate assessment of herbicide performance. The following outlines a typical methodology for a post-emergence weed control trial.

A 1. Site Selection & Trial Design - Uniform weed infestation - Randomized Complete Block Design (RCBD) - 3-4 replications B 2. Crop & Weed Establishment - Standard agronomic practices for crop planting - Overseeding of target weeds if necessary A->B C 3. Herbicide Application - Post-emergence at specific weed/crop growth stage - Calibrated sprayer (e.g., CO2 backpack sprayer) - Inclusion of appropriate adjuvants B->C D 4. Data Collection - Visual weed control ratings (0-100%) at 7, 14, 21, 28 DAT - Crop injury assessment - Weed biomass measurement - Final crop yield C->D E 5. Statistical Analysis - Analysis of Variance (ANOVA) - Mean separation tests (e.g., Tukey's HSD) D->E

Figure 2: A typical experimental workflow for herbicide efficacy trials.
Experimental Site and Design

  • Site Selection: Choose a location with a known history of uniform weed infestation.[1] Document soil type, pH, and organic matter content.[1]

  • Experimental Design: Employ a randomized complete block design (RCBD) with a minimum of three to four replications to account for field variability.[1][12]

  • Plot Size: Individual plots should be of sufficient size to minimize edge effects and allow for representative sampling (e.g., 3 by 6 meters).[1]

Treatments
  • Control: Include an untreated control (weedy check).[1]

  • Herbicide Rates: Apply foramsulfuron and mesotrione at various rates (e.g., recommended label rate, half rate, and double rate).[1]

  • Tank Mixtures: If investigating interaction effects, include tank mixtures of foramsulfuron and mesotrione.[1]

  • Standard Comparison: Include standard commercial herbicide treatments for comparison.[1]

  • Adjuvants: Include appropriate adjuvants (e.g., non-ionic surfactants, crop oil concentrates) as per herbicide labels to optimize efficacy.[1][13]

Herbicide Application
  • Timing: Apply herbicides post-emergence when weeds are at a susceptible growth stage (e.g., 7.5 to 12.5 cm in height).[4]

  • Equipment: Utilize a calibrated sprayer, such as a CO2 backpack sprayer with flat fan nozzles, to ensure uniform application.[12]

  • Documentation: Record environmental conditions at the time of application, including temperature, soil moisture, wind speed, cloud cover, and relative humidity.[12]

Data Collection
  • Visual Ratings: Assess weed control visually at multiple intervals after application (e.g., 7, 14, 21, and 28 days after treatment - DAT) using a scale of 0% (no control) to 100% (complete weed death).[1]

  • Crop Injury: Visually assess the crop for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at the same intervals as weed efficacy ratings.[1] Crop injury from foramsulfuron tank mixes has been observed to be transient, diminishing over time.[12]

  • Weed Biomass: At a predetermined time point (e.g., 28 DAT), harvest, dry, and weigh weeds from a specified area (e.g., a 1m² quadrat) within each plot to determine the reduction in biomass compared to the untreated control.[1]

  • Crop Yield: At the end of the growing season, harvest the crop from the center rows of each plot to determine the final yield.[1]

Statistical Analysis
  • Subject all collected data to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.[1]

  • Use mean separation tests (e.g., Tukey's HSD) to compare individual treatment means.[1]

Conclusion

Foramsulfuron and mesotrione are both highly effective herbicides, but their differing mechanisms of action result in distinct weed control spectrums. Foramsulfuron, an ALS inhibitor, provides excellent control of many grass species, while mesotrione, an HPPD inhibitor, is highly effective against a broad range of broadleaf weeds.[1] The choice between these herbicides, or a potential tank-mixture, will depend on the specific weed spectrum present in a given field. However, researchers should be aware of the potential for antagonism when tank-mixing, which may reduce the efficacy of foramsulfuron on grass weeds. Careful consideration of the weed species present, along with an understanding of the potential interactions between these two active ingredients, is essential for developing effective and sustainable weed management programs.

References

A Comparative Guide to Foramsulfuron Quantification: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of foramsulfuron (B69221), a widely used sulfonylurea herbicide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical technique is critical for accurate and reliable monitoring of foramsulfuron residues in various matrices, including environmental samples and agricultural products.

Foramsulfuron is a post-emergence herbicide used to control grass and broadleaf weeds in corn.[1] Its potential for mobility in soil and persistence in water necessitates sensitive and reliable analytical methods for environmental monitoring and risk assessment.[1]

Methodology Comparison

The two most common methods for foramsulfuron quantification are HPLC-UV and LC-MS/MS. HPLC-UV offers a cost-effective solution for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for trace-level detection.[1]

Quantitative Performance Data

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of foramsulfuron and other sulfonylurea herbicides. Data presented is a synthesis from multiple analytical validation studies.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) >0.99>0.9990
Limit of Detection (LOD) 0.01 - 0.05 mg/kg0.0005 - 0.02 µg/kg
Limit of Quantification (LOQ) 0.04 - 0.13 mg/kg0.002 - 5.0 µg/kg
Accuracy (Recovery %) 90.1 - 94.4%75.16 - 106.45%
Precision (RSD %) < 5%4.08 - 15.95%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following sections outline typical protocols for foramsulfuron quantification using HPLC-UV and LC-MS/MS.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a popular and effective technique for extracting pesticide residues from various food and environmental matrices.[2]

  • Extraction : A homogenized sample (e.g., 10 g of a grain sample) is weighed into a 50 mL centrifuge tube. Acetonitrile (B52724) (10 mL) is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out : A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute and then centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18). The tube is vortexed for 1 minute and then centrifuged at 10000 rpm for 5 minutes.

  • Final Extract : The supernatant is filtered through a 0.22 µm filter into an autosampler vial for analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol is based on a validated method for the analysis of the sulfonylurea herbicide diuron (B1670789) and its metabolites, which shares structural similarities with foramsulfuron.[3][4]

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 45:55 v/v).[3][4]

  • Flow Rate : 0.86 mL/min.[3][4]

  • Detection Wavelength : 254 nm.[3][4]

  • Injection Volume : 20 µL.[3][4]

  • Quantification : External standard calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated method for the simultaneous determination of foramsulfuron and orthosulfamuron (B1249393) in grain matrices.[2]

  • Instrumentation : UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate : 0.3 mL/min.

  • Ionization Mode : Positive electrospray ionization (ESI+).[1]

  • Monitoring Mode : Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions : Specific precursor and product ions for foramsulfuron would be selected and optimized. For example, the precursor ion could be [M+H]⁺.[1]

  • Injection Volume : 5 µL.

  • Quantification : Matrix-matched standard calibration curves to compensate for matrix effects.[2]

Visualizing the Workflow and Method Comparison

The following diagrams, generated using Graphviz, illustrate the general workflow of an inter-laboratory comparison study and a comparative overview of the two analytical methods.

InterLaboratory_Comparison_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase A Define Study Objectives & Analytes B Select & Validate Analytical Methods A->B C Prepare & Homogenize Test Materials B->C D Establish Statistical Design C->D E Distribute Samples to Participating Labs D->E F Laboratories Perform Analysis E->F G Submit Results to Coordinating Body F->G H Statistical Analysis of Results (e.g., z-scores) G->H I Evaluate Laboratory Performance H->I J Publish Comparison Report I->J

Inter-laboratory comparison workflow.

Method_Comparison cluster_params Key Performance Parameters Foramsulfuron Foramsulfuron Quantification HPLC_UV HPLC-UV Cost-Effective Routine Analysis Lower Sensitivity Lower Selectivity Foramsulfuron->HPLC_UV Method 1 LC_MSMS LC-MS/MS Higher Sensitivity Higher Selectivity Higher Cost Trace-Level Analysis Foramsulfuron->LC_MSMS Method 2 LOD LOD HPLC_UV->LOD LOQ LOQ HPLC_UV->LOQ Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LC_MSMS->LOD LC_MSMS->LOQ LC_MSMS->Accuracy LC_MSMS->Precision

Comparison of HPLC-UV and LC-MS/MS.

Conclusion

The choice between HPLC-UV and LC-MS/MS for foramsulfuron quantification depends on the specific requirements of the analysis. For routine monitoring where high sensitivity is not the primary concern and cost is a factor, HPLC-UV can be a suitable technique. However, for research, regulatory compliance, and risk assessment where low detection limits and high selectivity are paramount, LC-MS/MS is the superior method. This guide provides the foundational information for researchers and scientists to make an informed decision on the most appropriate method for their foramsulfuron analysis needs.

References

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